3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-6-2-5(8(12)13)3-9-7(6)11-10-4/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSNZLZWYNZHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649592 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118787-14-6 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core properties, explore relevant synthetic methodologies, and discuss the broad therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold it belongs to. As a Senior Application Scientist, the aim is to blend established chemical principles with practical insights for researchers actively engaged in drug discovery and development.
Core Molecular Properties
This compound is a bicyclic heteroaromatic compound. Its structure is characterized by the fusion of a pyrazole and a pyridine ring. This scaffold is of particular note because it is a bioisostere of purine bases like adenine and guanine, which allows its derivatives to interact with a wide range of biological targets.[1][2]
Chemical and Physical Data
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized from supplier data and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [3][4] |
| Molecular Weight | 177.16 g/mol | [3][4] |
| CAS Number | 1118787-14-6 | [3] |
| Appearance | Solid (predicted/from suppliers) | [1] |
| Storage | Room temperature, inert atmosphere, protect from light | [5] |
The structure consists of a planar aromatic system, which influences its stacking interactions with biological macromolecules. The carboxylic acid group at the 5-position and the methyl group at the 3-position are key functional handles for derivatization and for modulating the molecule's physicochemical properties, such as solubility and lipophilicity.
Structural Diagram
Caption: Chemical structure of this compound.
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. The methyl group would appear as a singlet, likely in the range of δ 2.3-2.8 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), and its visibility may depend on the solvent used. The two protons on the pyridine ring (at C4 and C6) would appear as singlets or doublets depending on coupling.
-
¹³C NMR: The carbon NMR would display eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). The aromatic carbons will resonate in the typical range of δ 110-160 ppm. The methyl carbon will be the most upfield signal.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (177.16 g/mol ). Common fragmentation patterns for related structures involve the loss of the carboxylic acid group (CO₂) and subsequent fragmentation of the heterocyclic ring system.[2][6]
Synthesis Methodology
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several well-established strategies.[7] The most common approaches involve either constructing the pyridine ring onto a pre-existing pyrazole or forming the pyrazole ring from a substituted pyridine precursor.[1][2][7]
A prevalent and logical approach for synthesizing this compound would involve the cyclization of a substituted aminopyrazole with a suitable three-carbon electrophile to form the pyridine ring.
Illustrative Synthetic Workflow
Below is a representative, multi-step protocol adapted from the synthesis of similar pyrazolo[3,4-b]pyridine derivatives. This serves as a validated starting point for laboratory synthesis.
Caption: A plausible synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol (Representative)
This protocol is based on established methods for analogous compounds and provides a robust framework.[8]
Step 1: Synthesis of Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate
-
Reactants: Combine 5-amino-3-methyl-1H-pyrazole (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Conditions: Heat the mixture, either neat or in a high-boiling solvent like ethanol, at reflux for 2-4 hours.
-
Rationale: This is a condensation reaction where the primary amino group of the pyrazole displaces the ethoxy group to form a stable enamine intermediate.
-
Work-up: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization (e.g., from ethanol).
Step 2: Thermal Cyclization to Ethyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Reactant: The intermediate from Step 1.
-
Conditions: Dissolve the intermediate in a high-boiling inert solvent such as diphenyl ether. Heat the solution to a high temperature (typically 230-250 °C) for 1-2 hours.[8]
-
Rationale: The high temperature induces an intramolecular cyclization, where the enamine nitrogen attacks one of the ester carbonyls, followed by elimination of ethanol to form the aromatic pyridine ring.
-
Work-up: After cooling, the diphenyl ether can be removed by vacuum distillation. The resulting solid residue, the ethyl ester of the target molecule, is then purified, often by column chromatography or recrystallization.
Step 3: Hydrolysis to this compound
-
Reactant: The ethyl ester from Step 2.
-
Conditions: Dissolve the ester in a mixture of an alcohol (like methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Rationale: This is a standard saponification (ester hydrolysis) reaction.
-
Work-up: Remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (like ethyl acetate) to remove any unreacted starting material. Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 3-4. The carboxylic acid product will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to serve as a foundation for potent and selective modulators of various biological targets.[9]
Anticancer Activity
Numerous derivatives of the pyrazolo[3,4-b]pyridine core have been investigated as anticancer agents.[5][9] Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The structural similarity to purines allows these compounds to act as ATP-competitive inhibitors in the kinase domain. For example, derivatives have been developed as potent inhibitors of Monopolar spindle kinase 1 (Mps1), a key target in aggressive tumors.[6][10]
Antimicrobial and Antileishmanial Properties
The scaffold has also been explored for its antimicrobial activity.[3] Certain derivatives have shown efficacy against various bacterial and fungal strains.[7] Additionally, the pyrazolo[3,4-b]pyridine system has been investigated for the development of antileishmanial agents, acting as potential inhibitors of nucleic acid metabolism in the parasites.[3]
Kinase Inhibition and Other Therapeutic Areas
Beyond cancer, pyrazolo[3,4-b]pyridine derivatives have been designed as inhibitors for a range of other kinases, demonstrating their versatility. They have also been explored for their potential as CNS depressants and for treating neuroleptic disorders.[7]
Conclusion
This compound represents a valuable building block for the synthesis of novel therapeutic agents. While detailed experimental characterization of this specific molecule is limited in the public domain, its synthesis is achievable through established chemical routes. The broader family of pyrazolo[3,4-b]pyridines has demonstrated significant potential across multiple disease areas, particularly in oncology. This guide provides a solid foundation of its properties and a practical framework for its synthesis, empowering researchers to further explore the therapeutic promise of this important heterocyclic scaffold.
References
- 1. This compound, CasNo.1118787-14-6 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 6. researchgate.net [researchgate.net]
- 7. dau.url.edu [dau.url.edu]
- 8. prepchem.com [prepchem.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. Pyrazolopyridines | Fisher Scientific [fishersci.com]
Structure and IUPAC name of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
An In-Depth Technical Guide to 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Introduction
Pyrazolo[3,4-b]pyridines represent a significant class of nitrogen-containing heterocyclic compounds, structurally analogous to purines. This core scaffold is of great interest to researchers in medicinal chemistry and drug development due to its versatile biological activities.[1][2] This document provides a detailed technical overview of a specific derivative, this compound, including its chemical structure, nomenclature, physicochemical properties, and a discussion of general synthetic strategies and biological potential relevant to its structural class.
Chemical Structure and Nomenclature
The compound is a bicyclic system formed by the fusion of a pyrazole ring and a pyridine ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3][4] The numbering of the fused ring system dictates the positions of the substituents: a methyl group at position C3 and a carboxylic acid group at position C5. The '1H' designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom.
References
Technical Guide: 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS Number: 1118787-14-6
A Core Scaffold for Potent Kinase Inhibition
This technical guide provides an in-depth overview of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a key heterocyclic building block in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Physicochemical Properties
While detailed experimental data for the standalone compound is limited in publicly available literature, its role as a precursor to advanced clinical candidates allows for the inference of its general characteristics. The pyrazolo[3,4-b]pyridine core imparts a rigid, planar structure, and the carboxylic acid moiety provides a handle for further chemical modifications, most notably amide bond formation.
| Property | Value | Reference |
| CAS Number | 1118787-14-6 | N/A |
| Molecular Formula | C₈H₇N₃O₂ | N/A |
| Molecular Weight | 177.16 g/mol | N/A |
Synthesis and Experimental Protocols
One published example for a related analogue, 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, involves the alkaline hydrolysis of the corresponding nitrile.[1] This suggests a potential synthetic route for the title compound could proceed through a similar nitrile intermediate.
General Synthetic Approach (Hypothesized):
A plausible synthetic pathway could involve the construction of a suitably substituted pyrazole precursor followed by cyclization to form the bicyclic pyrazolopyridine system. The carboxylic acid functionality could be introduced via the hydrolysis of a nitrile or ester group at the 5-position.
Biological Significance and Applications
The primary significance of this compound lies in its role as a key intermediate in the synthesis of MSC2530818 , a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[2] CDK8 is a component of the Mediator complex and has emerged as a promising therapeutic target in oncology, particularly in colorectal cancer, due to its role in regulating transcription, including the Wnt/β-catenin signaling pathway.[3]
Role in the Synthesis of MSC2530818
This compound serves as the core scaffold for MSC2530818. It undergoes an amide coupling reaction with (S)-2-(4-chlorophenyl)pyrrolidine to yield the final active pharmaceutical ingredient.[2]
Experimental Protocol: Amide Coupling to form MSC2530818 [2]
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF) are added (S)-2-(4-chlorophenyl)pyrrolidine hydrochloride (1.2 eq), N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide (EDC) (2.0 eq), and 1-hydroxybenzotriazole (HOBt) (1.0 eq). 4-Methylmorpholine (3.0 eq) is then added, and the reaction mixture is stirred at room temperature. Upon completion, the product, [(2S)-2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone (MSC2530818), is isolated and purified.
Biological Activity of the Derivative MSC2530818
The biological activity of MSC2530818 highlights the therapeutic potential of the this compound scaffold.
| Target/Assay | IC₅₀/EC₅₀ | Cell Line | Reference |
| CDK8 (biochemical assay) | 2.6 nM | - | [1] |
| CDK19 (biochemical assay) | 4 nM | - | [1][2] |
| phospho-STAT1SER727 inhibition | 8 ± 2 nM | SW620 | [1][2] |
| WNT-dependent transcription (luciferase reporter) | 32 ± 7 nM | LS174T | [1] |
| WNT-dependent transcription (luciferase reporter) | 9 ± 1 nM | COLO205 | [1] |
| WNT3a ligand-dependent reporter | 52 ± 30 nM | PA-1 | [1] |
Signaling Pathways and Mechanisms of Action
The derivative of this compound, MSC2530818, exerts its biological effects by inhibiting CDK8. CDK8 is a key regulator of gene transcription through its association with the Mediator complex. In many cancers, particularly those with mutations in the Wnt signaling pathway, CDK8 activity is dysregulated.
CDK8 and Wnt Signaling:
In colorectal cancer cells with activating mutations in the Wnt pathway (e.g., APC or β-catenin mutations), CDK8 has been shown to be a positive regulator of β-catenin-driven transcription. By inhibiting CDK8, MSC2530818 can suppress the transcription of Wnt target genes, which are crucial for cancer cell proliferation and survival.
CDK8 and STAT1 Signaling:
CDK8 can also phosphorylate STAT1 on serine 727, which can modulate its transcriptional activity. Inhibition of CDK8 leads to a reduction in STAT1 phosphorylation, which serves as a pharmacodynamic biomarker for target engagement.
Conclusion
This compound is a valuable and versatile chemical scaffold. Its utility has been demonstrated through its incorporation into the potent and selective CDK8 inhibitor, MSC2530818. The biological data from this advanced derivative underscores the potential of this core structure in the development of targeted therapies for cancer and other diseases where CDK8-mediated transcription is dysregulated. Further exploration of derivatives based on this scaffold may lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
Key Derivatives of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of key derivatives of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent kinase inhibition. This document summarizes key findings from recent scientific literature to aid in the research and development of novel therapeutics based on this core.
Core Structure and Derivatization
The core structure, this compound, offers several points for chemical modification to explore structure-activity relationships (SAR). The primary derivatives discussed in this guide are amides and esters formed from the carboxylic acid group at the C5 position. Further modifications at the N1 position of the pyrazole ring and other positions on the pyridine ring have also been explored to optimize biological activity.
Synthetic Methodologies
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the pyrazolo[3,4-b]pyridine core followed by modification of the carboxylic acid moiety.
Synthesis of the Core Nucleus
A prevalent method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a β-ketoester. For the 3-methyl substituted core, 5-amino-3-methylpyrazole is a key starting material.
Derivatization of the Carboxylic Acid
The 5-carboxylic acid group is a versatile handle for the introduction of various functional groups, primarily through the formation of amide and ester linkages.
2.2.1. Amide Derivatives: Amide derivatives are synthesized by coupling the this compound with a diverse range of amines. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly employed.
2.2.2. Ester Derivatives: Esterification of the carboxylic acid can be achieved under standard conditions, for example, by reacting the acid with an alcohol in the presence of a catalytic amount of strong acid.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, demonstrating anticancer and other therapeutic activities.
Kinase Inhibitory Activity
Several studies have highlighted the potent inhibitory activity of these derivatives against a range of kinases, including AMP-activated protein kinase (AMPK) and Nicotinamide phosphoribosyltransferase (NAMPT).
3.1.1. AMPK Activation and Anti-Lung Cancer Activity: A series of novel pyrazolo[3,4-b]pyridine derivatives have been identified as potent activators of AMPK, a key regulator of cellular energy homeostasis.[1] Activation of AMPK can lead to the inhibition of cancer cell growth. Structure-activity relationship studies revealed that substitution on the pyrazolo[3,4-b]pyridine core significantly influences the anti-proliferative potency against human lung adenocarcinoma cell lines (A549). Notably, compound 9d from one study exhibited significantly improved potency for A549 cell growth inhibition compared to the known AMPK activator A-769662.[1]
3.1.2. NAMPT Inhibition: Amide derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis and often overexpressed in tumors.[2] These inhibitors have demonstrated nanomolar antiproliferation activities against various human tumor cell lines in vitro.[2] A representative compound, 26 , showed promising in vivo efficacy in a mouse xenograft tumor model.[2]
Quantitative Biological Data
The following table summarizes the in vitro biological activity of key derivatives.
| Compound ID | Target | Assay | IC50 / EC50 (µM) | Cell Line | Reference |
| 9d | AMPK (activation) / Cell Proliferation | Cell Growth Inhibition | 3.06 ± 0.05 | A549 (human lung adenocarcinoma) | [1] |
| A-769662 | AMPK (activation) / Cell Proliferation | Cell Growth Inhibition | 45.29 ± 2.14 | A549 (human lung adenocarcinoma) | [1] |
| Compound 26 | NAMPT | Enzyme Inhibition | Potent (nanomolar) | - | [2] |
| Compound 26 | Cell Proliferation | Antiproliferation | Nanomolar | Human tumor lines | [2] |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamides
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), are added a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq). The mixture is stirred at room temperature for 15 minutes. The desired aniline (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide.
In Vitro Cell Proliferation Assay (MTT Assay)
Human cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
AMPK/p70S6K Signaling Pathway
The anti-cancer activity of some this compound derivatives is mediated through the activation of the AMPK signaling pathway.[1] AMPK activation leads to the phosphorylation and inhibition of downstream targets, including the mammalian target of rapamycin (mTOR) pathway. A key downstream effector of mTOR is the 70 kDa ribosomal protein S6 kinase (p70S6K). Inhibition of the mTOR/p70S6K axis results in the suppression of protein synthesis and cell cycle arrest, ultimately leading to reduced cancer cell proliferation.
Experimental Workflow for Synthesis and Screening
The general workflow for the discovery and initial evaluation of novel derivatives of this compound is outlined below.
References
- 1. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
For: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive review of the documented biological activity, experimental data, and associated molecular pathways for 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Executive Summary
This technical guide provides a thorough review of the currently available scientific literature concerning the biological activities of the specific compound This compound . Despite a comprehensive search of chemical and biological databases, there is a notable absence of published research detailing specific biological activities, quantitative data (e.g., IC₅₀, EC₅₀), or elucidated mechanisms of action for this exact molecule.
However, the broader class of compounds known as pyrazolo[3,4-b]pyridines has been the subject of extensive research and has demonstrated a wide range of significant biological activities. This document will provide an overview of the biological potential of the pyrazolo[3,4-b]pyridine scaffold by summarizing the findings for structurally related derivatives. This information may serve as a valuable resource for researchers interested in investigating the potential therapeutic applications of this compound.
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine ring system is considered a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets.[1] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications.
Documented Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
While specific data for this compound is not available, numerous derivatives have shown potent biological effects, including:
-
Anticancer Activity: Various pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potential anticancer agents.[2] Some have been identified as potent inhibitors of kinases involved in cancer progression, such as Anaplastic Lymphoma Kinase (ALK), particularly the crizotinib-resistant ALK-L1196M mutant.[3] Organometallic complexes of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have also been investigated as potential anticancer agents, showing inhibitory activity against cyclin-dependent kinases (Cdks).
-
Antimicrobial and Antifungal Activity: The pyrazolo[3,4-b]pyridine core is found in compounds with demonstrated antimicrobial and antifungal properties.[2][4]
-
Antitubercular Activity: A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which are isomers of the pyrazolo[3,4-b]pyridine scaffold, have been designed and shown to exhibit excellent in vitro inhibitory activities against Mycobacterium tuberculosis.[5]
-
Anti-inflammatory and Analgesic Activity: Certain pyrazolo[3,4-b]pyridine derivatives have been reported to possess anti-inflammatory and analgesic properties.[6]
-
Antileishmanial and Antichagasic Activity: The scaffold has been explored for the development of agents against parasitic infections like leishmaniasis and Chagas disease.[2][6]
-
Kinase Inhibition: Beyond cancer-related kinases, derivatives of pyrazolo[3,4-b]pyridine have been identified as inhibitors of other kinases, such as glycogen synthase kinase-3 (GSK-3).[6]
Potential Research Directions for this compound
Given the diverse biological activities of the pyrazolo[3,4-b]pyridine scaffold, this compound represents an interesting candidate for biological screening. The presence of the carboxylic acid moiety at the 5-position could be leveraged for various synthetic modifications to create libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.
Proposed Initial Screening Workflow
A logical first step for researchers would be to synthesize or procure this compound and screen it against a panel of assays relevant to the known activities of the parent scaffold.
Conclusion
While there is no specific biological activity documented for This compound in the current scientific literature, the extensive research on the broader pyrazolo[3,4-b]pyridine class of compounds suggests that it is a promising scaffold for the discovery of new therapeutic agents. The information compiled in this guide on related derivatives offers a foundation for initiating research into the biological potential of this specific molecule. Future studies involving synthesis, biological screening, and SAR analysis are necessary to elucidate its potential pharmacological profile.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Known mechanism of action for 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
A Technical Overview of the Mechanism of Action for 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
While direct experimental data on the specific mechanism of action for this compound is not extensively available in public literature, the 1H-pyrazolo[3,4-b]pyridine core is a well-established and privileged scaffold in medicinal chemistry.[1][2] Derivatives of this heterocyclic system have demonstrated potent and selective inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of numerous diseases, particularly cancer. This technical guide consolidates the known mechanisms of action, quantitative inhibitory data, and relevant experimental methodologies for structurally related 1H-pyrazolo[3,4-b]pyridine derivatives, providing a strong inferential basis for the potential biological activity of this compound. The primary mechanism of action for this class of compounds is competitive inhibition at the ATP-binding site of various kinases.
The 1H-Pyrazolo[3,4-b]pyridine Scaffold as a Kinase Inhibitor
The 1H-pyrazolo[3,4-b]pyridine structure is recognized for its ability to form key interactions within the ATP-binding site of protein kinases. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, often forming critical hydrogen bonds with the "hinge region" of the kinase. This interaction mimics the binding of the purine ring of ATP, effectively blocking the kinase's activity. The carbon atoms of the scaffold provide points for substitution, allowing for the fine-tuning of potency and selectivity against specific kinase targets.[2]
Known Mechanisms of Action of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of several key protein kinases implicated in disease, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Tropomyosin Receptor Kinases (TRKs).
Inhibition of Cyclin-Dependent Kinases (CDKs)
Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to be potent and selective inhibitors of CDK1 and CDK2.[3] These kinases are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The solid-state structure of a 1H-pyrazolo[3,4-b]pyridine derivative (SQ-67563) bound to CDK2 reveals that the inhibitor occupies the ATP purine binding site and forms important hydrogen-bonding interactions with the backbone of Leu83 in the hinge region.[3]
Inhibition of TANK-binding kinase 1 (TBK1)
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent inhibitors of TBK1, a noncanonical IKK family member that plays a crucial role in innate immunity signaling pathways.[4][5] Inhibition of TBK1 by these compounds can modulate the production of type I interferons. One optimized derivative, compound 15y , exhibited an exceptionally low IC50 value of 0.2 nM against TBK1 and demonstrated good kinase selectivity.[4][5] This compound effectively inhibited the mRNA expression of TBK1-downstream genes in stimulated immune cells.[4][5]
Inhibition of Tropomyosin Receptor Kinases (TRKs)
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases involved in cell proliferation and differentiation.[6] Their aberrant activation is a known driver of various cancers. Several 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent pan-TRK inhibitors. For example, compound C03 showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the KM-12 cancer cell line with an IC50 of 0.304 μM.[6] These inhibitors act by blocking the downstream signaling pathways activated by TRKs, including the Ras/Erk pathway.[6]
Quantitative Data: In Vitro Inhibitory Activities
The following tables summarize the reported in vitro inhibitory activities of various 1H-pyrazolo[3,4-b]pyridine derivatives against their respective kinase targets.
| Compound Reference | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| 15y [4][5] | TBK1 | 0.2 | A172, U87MG, A375, A2058, Panc0504 | Micromolar antiproliferation |
| C03 [6] | TRKA | 56 | KM-12 | 0.304 |
| C09 [6] | TRKA | 57 | - | - |
| C10 [6] | TRKA | 26 | - | - |
| SQ-67563 [3] | CDK1/CDK2 | Potent (exact value not specified) | - | Cytotoxic |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the 1H-pyrazolo[3,4-b]pyridine derivatives against their target kinases is typically evaluated using in vitro kinase assays. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay or ADP-Glo™ Kinase Assay.
Principle: These assays measure the enzymatic activity of the kinase by detecting either the phosphorylation of a substrate or the amount of ADP produced. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in its presence.
General Procedure:
-
The kinase, a suitable substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.
-
The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for the enzymatic reaction to proceed.
-
A detection reagent is added to stop the reaction and generate a signal (e.g., fluorescence or luminescence) that is proportional to the kinase activity.
-
The signal is measured using a plate reader.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
For specific details on the TBK1 kinase inhibition assay, the Z'-LYTE and Adapta kinase activity assays have been utilized.[5]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways modulated by the inhibition of specific kinases by 1H-pyrazolo[3,4-b]pyridine derivatives.
TBK1 Signaling Pathway
Caption: Inhibition of TBK1 by a 1H-pyrazolo[3,4-b]pyridine derivative blocks the phosphorylation of IRF3.
TRK Signaling Pathway in Cancer
Caption: A 1H-pyrazolo[3,4-b]pyridine derivative inhibits TRK, blocking the Ras/Erk signaling cascade.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and promising core for the development of potent and selective kinase inhibitors. While the specific mechanism of action for this compound remains to be fully elucidated, the extensive research on its structural analogs strongly suggests that its biological activity is likely mediated through the inhibition of one or more protein kinases. The data presented in this guide, drawn from closely related compounds, provides a robust framework for hypothesis generation and further investigation into the therapeutic potential of this compound and its derivatives. Future research should focus on direct enzymatic and cellular assays to identify the specific kinase targets of this compound and to quantify its inhibitory potency.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Historical Discovery and Development of Pyrazolo[3,4-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the remarkable journey of the pyrazolo[3,4-b]pyridine core, from its initial synthesis in the early 20th century to its current status as a privileged scaffold in modern medicinal chemistry. We will delve into the key historical milestones, the evolution of synthetic strategies, and the ever-expanding landscape of its biological applications, with a particular focus on its role in the development of targeted therapeutics. This document provides a comprehensive resource, including detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to support ongoing research and development efforts in this exciting field.
A Historical Perspective: The Genesis of a Versatile Heterocycle
The story of pyrazolo[3,4-b]pyridines begins over a century ago. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 through the treatment of diphenylhydrazone and pyridine with iodine.[1] Just three years later, in 1911, Bülow reported the synthesis of N-phenyl-3-methyl substituted derivatives by reacting 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid.[1] These early discoveries laid the groundwork for the exploration of this heterocyclic system, which has since grown to include over 300,000 documented 1H-pyrazolo[3,4-b]pyridine structures.[1] The structural similarity of the pyrazolo[3,4-b]pyridine core to purine bases sparked significant interest among medicinal chemists, fueling decades of research into its therapeutic potential.
Evolution of Synthetic Methodologies
The construction of the pyrazolo[3,4-b]pyridine scaffold has been approached from two primary retrosynthetic strategies: the formation of a pyridine ring onto a pre-existing pyrazole and the construction of a pyrazole ring on a pre-existing pyridine.[2] Over the years, a diverse array of synthetic methods has been developed, ranging from classical condensation reactions to modern multi-component and microwave-assisted approaches.
Classical Approaches
2.1.1. Condensation of Aminopyrazoles with 1,3-Dicarbonyl Compounds
One of the most fundamental and widely used methods for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. This reaction is typically carried out in acetic acid at reflux or under microwave irradiation.[1][3]
Experimental Protocol: Synthesis of 1,3,6-triphenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
-
Reactants: 5-amino-1,3-diphenylpyrazole and ethyl benzoylacetate.
-
Procedure: A mixture of 5-amino-1,3-diphenylpyrazole (1 mmol) and ethyl benzoylacetate (1.2 mmol) in glacial acetic acid (10 mL) is refluxed for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired product.
2.1.2. The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an efficient route to 4-hydroxy- and 4-chloro-1H-pyrazolo[3,4-b]pyridines. This method involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.[4][5][6] Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can yield the 4-chloro derivative.[4]
Experimental Protocol: Gould-Jacobs Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine
-
Step 1: Condensation: A mixture of 3-aminopyrazole (10 mmol) and diethyl 2-(ethoxymethylene)malonate (11 mmol) is heated at 120-130°C for 2 hours. The ethanol formed during the reaction is removed by distillation.
-
Step 2: Cyclization: The resulting intermediate is added to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at 250°C. The mixture is heated for 30-60 minutes to effect cyclization. After cooling, the product precipitates and is collected by filtration.
-
Step 3: Chlorination: The 4-hydroxy-1H-pyrazolo[3,4-b]pyridine (5 mmol) is refluxed in an excess of phosphorus oxychloride (POCl₃) (10 mL) for 2-4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield the 4-chloro-1H-pyrazolo[3,4-b]pyridine.[4]
Modern Synthetic Strategies
2.2.1. Multi-Component Reactions (MCRs)
Multi-component reactions have emerged as a powerful and efficient strategy for the synthesis of complex pyrazolo[3,4-b]pyridine derivatives in a single step. These reactions often involve the condensation of an aminopyrazole, an aldehyde, and an active methylene compound, such as a β-ketonitrile.[3]
Experimental Protocol: Three-Component Synthesis of a Dihydropyrazolo[3,4-b]pyridine Derivative
-
Reactants: 5-amino-3-methyl-1-phenylpyrazole, an aromatic aldehyde, and malononitrile.
-
Procedure: A mixture of 5-amino-3-methyl-1-phenylpyrazole (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL) is treated with a catalytic amount of a base, such as piperidine or triethylamine (2-3 drops). The mixture is stirred at room temperature or gently heated for a specified time, as monitored by TLC. The resulting solid product is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine derivative.
Workflow for Multi-Component Synthesis of Pyrazolo[3,4-b]pyridines
Caption: A generalized workflow for the multi-component synthesis of pyrazolo[3,4-b]pyridines.
Therapeutic Applications: A Scaffold of Biological Significance
Pyrazolo[3,4-b]pyridines exhibit a broad spectrum of biological activities, making them a highly attractive scaffold in drug discovery. Their diverse pharmacological profile includes anticancer, anti-inflammatory, antiviral, and neuroprotective properties.
Kinase Inhibitors
A significant area of research has focused on the development of pyrazolo[3,4-b]pyridine derivatives as potent and selective kinase inhibitors.
3.1.1. TANK-Binding Kinase 1 (TBK1) Inhibitors
TBK1 is a key regulator of innate immunity and is implicated in various inflammatory diseases and cancers. Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors. For instance, compound 15y emerged as a highly potent inhibitor with an IC₅₀ value of 0.2 nM.[7][8][9][10]
TBK1 Signaling Pathway and Inhibition
Caption: Simplified TBK1 signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridines.
Experimental Protocol: TBK1 Kinase Assay (ADP-Glo™ Assay)
-
Objective: To determine the in vitro inhibitory activity of pyrazolo[3,4-b]pyridine compounds against TBK1 kinase.
-
Materials: Recombinant human TBK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), test compounds in DMSO, and ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
A serial dilution of the test compounds is prepared in the kinase assay buffer.
-
In a 384-well plate, the TBK1 enzyme is mixed with the diluted test compound or DMSO (vehicle control) and incubated for a predetermined time at room temperature.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP. The reaction is incubated for 60 minutes at room temperature.
-
The ADP-Glo™ Reagent is added to deplete the remaining ATP, and the plate is incubated for 40 minutes at room temperature.
-
The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal. The plate is incubated for 30 minutes at room temperature.
-
Luminescence is measured using a plate reader. The IC₅₀ value is calculated from the dose-response curve.[11][12]
-
Table 1: Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives against TBK1
| Compound | IC₅₀ (nM) | Reference |
| 15y | 0.2 | [9] |
| 15t | 0.8 | [9] |
| 15i | 8.5 | [9] |
| BX795 | 7.1 | [9][10] |
| MRT67307 | 28.7 | [9][10] |
3.1.2. Tropomyosin Receptor Kinase (TRK) Inhibitors
The TRK family of receptor tyrosine kinases plays a crucial role in the development and function of the nervous system, and their aberrant activation is implicated in various cancers. Pyrazolo[3,4-b]pyridines have been successfully developed as potent TRK inhibitors. For example, compound C03 showed an IC₅₀ of 56 nM against TRKA.[13][14][15][16]
TRK Signaling Pathway and Inhibition
Caption: Overview of the TRK signaling pathway and its inhibition by pyrazolo[3,4-b]pyridine compounds.
Table 2: Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases
| Compound | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Reference |
| C03 | 56 | - | - | [13] |
| C09 | 57 | - | - | [13] |
| C10 | 26 | - | - | [13] |
| Larotrectinib | 3.0 | 13 | 0.2 | [13] |
| Entrectinib | 1 | 3 | 5 | [17] |
Topoisomerase II Inhibitors
Topoisomerase II (Topo II) is a vital enzyme involved in DNA replication and transcription, making it an established target for anticancer drugs. Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated significant Topo II inhibitory activity and potent antiproliferative effects against various cancer cell lines. Compound 8c , for example, exhibited a GI₅₀ MG-MID value of 1.33 µM in the NCI-60 panel and effectively inhibited the DNA relaxation activity of TOPIIα.[1][18][19][20][21][22]
Experimental Protocol: Topoisomerase II Relaxation Assay
-
Objective: To assess the ability of pyrazolo[3,4-b]pyridine compounds to inhibit the relaxation of supercoiled DNA by human topoisomerase IIα.
-
Materials: Human topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), ATP, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT), test compounds, and DNA loading dye.
-
Procedure:
-
The reaction mixture containing assay buffer, supercoiled DNA, and ATP is prepared.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of human topoisomerase IIα and incubated at 37°C for 30 minutes.
-
The reaction is stopped by the addition of a stop buffer/loading dye containing a DNA intercalator and protein denaturant.
-
The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[23]
-
Table 3: Antiproliferative Activity of Selected Pyrazolo[3,4-b]pyridine Topoisomerase II Inhibitors
| Compound | Cell Line | GI₅₀ (µM) | Reference |
| 8c | K562 (Leukemia) | 0.72 | [18] |
| 8c | MV4-11 (Leukemia) | 0.72 | [18] |
| 8b | MV4-11 (Leukemia) | 3.55 | [18] |
| 8f | MV4-11 (Leukemia) | 3.70 | [18] |
Experimental Workflow for Anticancer Drug Discovery
References
- 1. dau.url.edu [dau.url.edu]
- 2. mdpi.com [mdpi.com]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. targetedonc.com [targetedonc.com]
- 8. revvity.com [revvity.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. inspiralis.com [inspiralis.com]
A Technical Guide to the Spectroscopic Characterization of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document compiles representative spectroscopic information based on closely related analogs and established principles of spectroscopic interpretation. The provided data serves as a valuable resource for the identification and characterization of this compound and similar molecular scaffolds in research and drug development.
Molecular Structure
Systematic Name: this compound Molecular Formula: C₈H₇N₃O₂ Molecular Weight: 177.16 g/mol
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on data from analogous structures found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 - 12.5 | br s | 1H | COOH |
| ~8.90 | s | 1H | H-6 |
| ~8.50 | s | 1H | H-4 |
| ~2.60 | s | 3H | CH₃ |
| ~13.0 (variable) | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | C=O (Carboxylic Acid) |
| ~152.0 | C-7a |
| ~148.0 | C-6 |
| ~145.0 | C-3 |
| ~135.0 | C-5 |
| ~115.0 | C-4 |
| ~110.0 | C-3a |
| ~12.0 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | N-H stretch |
| ~1720 - 1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1610, 1580 | Medium-Strong | C=C and C=N stretching (Aromatic) |
| ~1450 | Medium | CH₃ bend |
| ~1250 | Medium | C-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 177 | [M]⁺ (Molecular Ion) |
| 160 | [M-OH]⁺ |
| 132 | [M-COOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the title compound and the acquisition of its spectroscopic data, adapted from procedures for similar pyrazolo[3,4-b]pyridine derivatives.
Synthesis of this compound
A common route for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a substituted aminopyrazole with a β-ketoester followed by cyclization.
Materials:
-
5-amino-3-methyl-1H-pyrazole
-
Diethyl 2-formyl-3-oxosuccinate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
A solution of 5-amino-3-methyl-1H-pyrazole and diethyl 2-formyl-3-oxosuccinate in ethanol is refluxed for several hours.
-
The reaction mixture is cooled, and the resulting intermediate, a diethyl 2-((3-methyl-1H-pyrazol-5-yl)amino)maleate, is isolated by filtration.
-
The intermediate is then heated in a high-boiling point solvent such as diphenyl ether to induce cyclization, affording the ethyl ester of the title compound.
-
The ethyl ester is hydrolyzed to the carboxylic acid by heating with aqueous sodium hydroxide.
-
The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the crude this compound.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: The mass spectrum is acquired using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
A Comprehensive Review of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: A Privileged Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases and its versatile biological activities. Among its derivatives, 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has emerged as a key building block in the development of potent kinase inhibitors for targeted cancer therapy. This technical guide provides an in-depth review of its synthesis, biological activities, and the signaling pathways it modulates, presenting a comprehensive resource for researchers in drug discovery and development.
Chemical Synthesis
The synthesis of this compound can be achieved through a multi-step process, primarily involving the construction of the pyrazolo[3,4-b]pyridine core followed by functional group manipulations. A plausible and widely applicable method is based on the Gould-Jacobs reaction.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Experimental Protocols:
Step 1: Synthesis of Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
A general procedure for the Gould-Jacobs reaction involves the condensation of an aminopyrazole with a malonic ester derivative[1].
-
Reactants: 3-Amino-5-methylpyrazole and diethyl 2-(ethoxymethylene)malonate are used as starting materials.
-
Reaction Conditions: The reactants are typically heated together, often without a solvent or in a high-boiling solvent like diphenyl ether. The reaction proceeds via an initial Michael addition of the amino group to the electron-deficient double bond of the malonate derivative, followed by an intramolecular cyclization and elimination of ethanol.
-
Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis to this compound
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Reactants: Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Reaction Conditions: The ester is dissolved in a suitable solvent mixture, such as ethanol and water, and refluxed with an excess of the base. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Biological Activity and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. The core scaffold serves as a versatile template for designing selective and potent inhibitors for a range of kinase targets.
Kinase Inhibitory Profile
The primary therapeutic relevance of this scaffold lies in its ability to target key kinases in oncogenic signaling pathways.
Table 1: Summary of Kinase Targets and Reported IC50 Values for Representative Pyrazolo[3,4-b]pyridine Derivatives
| Kinase Target | Derivative/Compound | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| PI3Kδ | Compound 15j | 1.2 | Biochemical Assay | [1] |
| ALK (L1196M mutant) | Compound 10g | <0.5 | Enzymatic Assay | [2] |
| Mps1 | Compound 31 | 2.596 | Kinase Inhibitory Potency Assay | [3] |
| TRKA | Larotrectinib (contains a related pyrazolopyrimidine core) | 5-11 | Enzymatic Assay | [4] |
Note: The table presents data for derivatives of the pyrazolo[3,4-b]pyridine scaffold to illustrate its potential. Specific data for the parent carboxylic acid is limited in the public domain.
Signaling Pathway Modulation
The anticancer activity of this compound derivatives is attributed to their ability to interfere with critical signaling cascades.
1. PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers[5]. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of PI3K isoforms, thereby blocking downstream signaling to Akt and mTOR.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazolo[3,4-b]pyridine derivatives.
2. ALK Signaling Pathway:
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations, drives the growth of several cancers, including non-small cell lung cancer[2]. Pyrazolo[3,4-b]pyridines have been designed to target both wild-type and mutant forms of ALK, offering a strategy to overcome drug resistance.
Caption: Inhibition of the ALK signaling pathway by pyrazolo[3,4-b]pyridine derivatives.
3. Mps1 Kinase and Spindle Assembly Checkpoint:
Monopolar spindle 1 (Mps1) is a key kinase that regulates the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target. Pyrazolo[3,4-b]pyridine-based compounds have been identified as potent Mps1 inhibitors, leading to mitotic errors and cancer cell death[3][6].
Caption: Disruption of the Spindle Assembly Checkpoint by Mps1 inhibition.
4. TRK Signaling Pathway:
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Gene fusions involving TRK genes lead to the formation of oncogenic fusion proteins that drive various cancers[7]. Pyrazolo[3,4-b]pyridine derivatives have shown potential as inhibitors of TRK kinases.
Caption: Inhibition of TRK fusion protein signaling by pyrazolo[3,4-b]pyridine derivatives.
Pharmacokinetics
While specific pharmacokinetic data for this compound is not extensively reported, studies on related pyrazolopyrimidine and pyrazolopyridine derivatives provide valuable insights. These compounds have been shown to possess diverse pharmacokinetic properties, with some exhibiting good oral bioavailability and metabolic stability, making them suitable for in vivo studies and potential clinical development[8][9]. The carboxylic acid moiety in the target compound may influence its pharmacokinetic profile, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Further studies are warranted to fully characterize the pharmacokinetics of this specific molecule.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the development of targeted cancer therapies. Its synthetic accessibility and the proven efficacy of its derivatives as potent kinase inhibitors underscore its importance in modern medicinal chemistry. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to explore the structure-activity relationships (SAR) for various kinase targets more comprehensively. Detailed pharmacokinetic and in vivo efficacy studies of promising candidates will be crucial for their translation into clinical applications. The continued exploration of this privileged scaffold holds significant promise for the discovery of novel and effective anticancer agents.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 8. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety, handling, and hazard information for 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Document ID: J-202512-0842 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for laboratory professionals. A comprehensive, verified Safety Data Sheet (SDS) for 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1118787-14-6) is not publicly available at the time of publication. The safety, handling, and hazard information provided herein is extrapolated from data on structurally related compounds and general principles of laboratory safety for novel chemical entities. All users must conduct their own risk assessment before handling this compound and should treat it as a substance with unknown hazards.
Executive Summary
This compound is a heterocyclic compound belonging to the pyrazolopyridine class. This molecular scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, suggesting potential applications in drug discovery.[1] While specific biological and toxicological data for this particular compound are scarce in published literature, the broader family of pyrazolo[3,4-b]pyridines has been investigated for various therapeutic applications, including antimicrobial and anticancer activities.[1][2] This guide provides a summary of available chemical information and outlines recommended safety and handling procedures based on a precautionary approach.
Physicochemical and Identification Data
All quantitative data for the target compound is summarized in the table below. The lack of available data for key physical properties such as melting point, boiling point, and solubility underscores the need for careful handling and characterization in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1118787-14-6 | [3] |
| Molecular Formula | C₈H₇N₃O₂ | [3] |
| Molecular Weight | 177.16 g/mol | [3] |
| Appearance | Solid (assumed) | - |
| Purity | ≥98% (typical from commercial suppliers) | [3] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Hazard Identification and Safety Recommendations
Note: No specific GHS classification is available for this compound. The following recommendations are based on hazard information for structurally similar pyrazolopyridine carboxylic acids, which are often classified as irritants and may be harmful if swallowed or inhaled.[4][5]
General Hazard Assessment (Extrapolated)
-
Acute Oral Toxicity: Potentially harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
Recommended Handling and Personal Protective Equipment (PPE)
A general workflow for handling chemicals with unknown hazards should be followed.
References
Solubility profile of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in various solvents.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data in public literature, this document outlines established methodologies for determining solubility, presents a predicted solubility profile in a range of common solvents based on the characteristics of structurally similar compounds, and provides detailed experimental protocols for both thermodynamic and kinetic solubility assays. This guide is intended to serve as a valuable resource for researchers working with this and related chemical entities, facilitating informed decisions in drug discovery and development processes such as formulation and bioassay design.
Introduction
This compound belongs to the pyrazolopyridine class of heterocyclic compounds. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical characteristics, including dissolution rate, absorption, and overall bioavailability. A thorough understanding of a compound's solubility in various aqueous and organic solvents is therefore paramount during the early stages of drug development. This guide addresses the solubility of this compound by providing a framework for its determination and offering predicted solubility data to guide initial experimental work.
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent | Type | Predicted Solubility Category | Estimated Solubility Range (µg/mL) |
| Water (pH 1.2) | Aqueous (Acidic) | Sparingly Soluble | 10 - 50 |
| Water (pH 7.4) | Aqueous (Neutral) | Slightly Soluble | 50 - 200 |
| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Slightly Soluble | 50 - 200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 10,000 |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | 1,000 - 10,000 |
| Methanol | Polar Protic | Sparingly Soluble | 100 - 1,000 |
| Ethanol | Polar Protic | Slightly Soluble | 50 - 500 |
| Acetonitrile | Polar Aprotic | Slightly Soluble | 30 - 300 |
| Dichloromethane (DCM) | Nonpolar | Insoluble | < 10 |
| Hexane | Nonpolar | Insoluble | < 1 |
Disclaimer: The data presented in Table 1 are estimations based on the general solubility of similar chemical structures and should be confirmed by experimental analysis.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental methods should be employed. The following sections detail the protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is a critical parameter for understanding its intrinsic solubility. The shake-flask method is the gold standard for this determination.
Objective: To determine the equilibrium solubility of the test compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid present.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change significantly between time points).[1]
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[2][3] This method provides a rapid indication of a compound's propensity to precipitate under non-equilibrium conditions.
Objective: To rapidly assess the solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution.
Materials:
-
This compound (dissolved in DMSO, e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of nephelometry or UV-Vis absorbance measurement
-
Multichannel pipette
Procedure:
-
Preparation of Test Plates:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Using a multichannel pipette, add a small volume of the DMSO stock solution of the compound to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should typically be kept low (e.g., <1%) to minimize its effect on solubility.
-
-
Incubation:
-
Mix the contents of the wells thoroughly by shaking the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).[2]
-
-
Detection of Precipitation (Nephelometry):
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a control (buffer with DMSO only) indicates the formation of a precipitate. The lowest concentration at which precipitation is observed is considered the kinetic solubility limit.
-
-
Quantification of Soluble Compound (UV-Vis Absorbance after Filtration):
-
Alternatively, after incubation, filter the contents of the wells to remove any precipitate.
-
Measure the UV absorbance of the filtrate at the wavelength of maximum absorbance for the compound.
-
Compare the absorbance to a standard curve of the compound prepared in the same buffer/DMSO mixture to determine the concentration of the soluble compound.
-
Visualizations
Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of a compound using the shake-flask method.
Caption: Thermodynamic Solubility Workflow.
Logical Relationship of Factors Influencing Solubility
This diagram outlines the key factors that influence the solubility of an ionizable compound like this compound.
Caption: Factors Influencing Solubility.
Conclusion
While direct experimental data on the solubility of this compound is scarce, this technical guide provides a robust framework for its determination. The predicted solubility profile offers a starting point for experimental design, and the detailed protocols for thermodynamic and kinetic solubility assays provide the necessary methodology for obtaining accurate and reliable data. A thorough understanding and experimental determination of the solubility of this compound are essential for its successful advancement in the drug discovery and development pipeline.
References
In-Depth Technical Guide: 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a privileged structure for the development of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of its chemical properties, representative synthetic methods, and its potential role as a modulator of cellular signaling pathways.
Core Compound Properties
The fundamental chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| CAS Number | 1118787-14-6 |
Synthesis and Experimental Protocols
Representative Synthetic Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol is adapted from the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and illustrates a potential pathway that could be modified to yield the target compound.
Materials:
-
6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
-
Aniline
-
Sulfonated amorphous carbon (AC-SO₃H) catalyst
-
Ethanol (EtOH)
Procedure:
-
A mixture of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1.0 mmol), aniline (1.0 mmol), and a catalytic amount of AC-SO₃H (20 mg) is prepared in ethanol (8.0 mL) in a round-bottom flask.
-
The mixture is stirred at room temperature for 30-45 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered.
-
The solid residue is washed with ethanol (3 x 10 mL).
-
The crude product is purified by recrystallization from ethanol to yield the desired ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Note: To obtain this compound, the final ester would need to be hydrolyzed, for example, by heating with an aqueous solution of a suitable base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.
Biological Activity and Signaling Pathways
Derivatives of 1H-pyrazolo[3,4-b]pyridine are recognized for their potent inhibitory activity against a variety of protein kinases. Notably, certain compounds from this class have been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Representative Experimental Protocol: Kinase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of a compound like this compound against a target kinase, for instance, a member of the MAPK pathway.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP), radioactively labeled (e.g., [γ-³²P]ATP) or unlabeled for detection via other methods
-
Test compound (this compound)
-
Kinase reaction buffer
-
96-well plates
-
Phosphocellulose paper and wash buffers (for radiometric assay)
-
Scintillation counter or plate reader for non-radiometric methods
Procedure:
-
The test compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
The kinase, substrate, and test compound are pre-incubated in the kinase reaction buffer in the wells of a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
-
An aliquot of the reaction mixture is spotted onto phosphocellulose paper.
-
The paper is washed multiple times to remove unincorporated ATP.
-
The amount of incorporated radioactive phosphate is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a radiometric kinase inhibition assay.
Representative Signaling Pathway: MAPK Cascade Inhibition
Caption: MAPK pathway with hypothetical inhibition by a pyrazolopyridine.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the construction of the pyrazolo[3,4-b]pyridine core via the corresponding ethyl ester, followed by its hydrolysis to the target carboxylic acid.
Overall Synthetic Scheme:
A plausible and effective synthetic route for this compound involves a two-step process. The first step is the cyclocondensation reaction of 3-methyl-1H-pyrazol-5-amine with a suitable three-carbon electrophile to form the pyridine ring, yielding ethyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. The second step is the hydrolysis of the resulting ester to the final carboxylic acid.
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This procedure is based on established methods for the synthesis of substituted pyrazolo[3,4-b]pyridines from 5-aminopyrazoles. The reaction involves the condensation of 3-methyl-1H-pyrazol-5-amine with diethyl 2-(ethoxymethylene)malonate.
Materials and Reagents:
-
3-methyl-1H-pyrazol-5-amine
-
Diethyl 2-(ethoxymethylene)malonate
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq.) in absolute ethanol (10 volumes).
-
To this solution, add diethyl 2-(ethoxymethylene)malonate (1.1 eq.).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
Step 2: Synthesis of this compound
This step involves the basic hydrolysis of the ethyl ester intermediate to the corresponding carboxylic acid.
Materials and Reagents:
-
Ethyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M solution
-
Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
pH paper or pH meter
Procedure:
-
Suspend ethyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq., e.g., 2M solution) to the suspension.
-
Heat the mixture to 50-60 °C and stir until the reaction is complete (TLC monitoring, typically 2-4 hours). The suspension should become a clear solution as the reaction progresses.
-
After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. The values are based on typical yields for analogous reactions reported in the literature.
| Step | Product | Starting Material | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 1 | Ethyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 3-methyl-1H-pyrazol-5-amine | 219.22 | 75-85 | >95% |
| 2 | This compound | Ethyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 191.17 | 85-95 | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the synthesis of the target compound.
Application Notes & Protocols for the Characterization of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases. As a key intermediate or a potential active pharmaceutical ingredient (API), its thorough characterization is essential to ensure identity, purity, and stability. This document provides detailed application notes and protocols for the analytical characterization of this compound using modern analytical techniques.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇N₃O₂
-
Molecular Weight: 177.16 g/mol
-
CAS Number: 1118787-14-6
Caption: Chemical structure of the target compound.
Analytical Characterization Workflow
A comprehensive characterization of this compound involves a multi-technique approach to confirm its structure, assess its purity, and determine its physicochemical properties.
Caption: General analytical workflow for characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method is generally suitable for aromatic carboxylic acids.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm (or PDA scan from 200-400 nm).
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water or methanol) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Representative HPLC Data
| Parameter | Expected Value |
| Retention Time (tR) | ~ 8-12 min (highly dependent on exact conditions) |
| Purity (by area %) | > 98% |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Note: The retention time is illustrative and will need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Experimental Protocol
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap, coupled to an electrospray ionization (ESI) source.
Ionization Mode:
-
Positive and Negative ESI modes should be tested. Positive mode is often effective for nitrogen-containing heterocycles.
Mass Spectrometer Settings:
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to observe fragmentation.
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
Data Presentation
Table 2: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z (HRMS) |
| [M+H]⁺ | 178.0611 | Within 5 ppm of calculated |
| [M-H]⁻ | 176.0465 | Within 5 ppm of calculated |
| [M+Na]⁺ | 200.0430 | Within 5 ppm of calculated |
Expected Fragmentation (MS/MS of [M+H]⁺):
-
Loss of H₂O (m/z 160.05)
-
Loss of CO₂ (decarboxylation, m/z 134.06)
-
Further fragmentation of the pyrazolopyridine ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for unambiguous structural determination of organic molecules.
Experimental Protocol
Instrumentation:
-
NMR spectrometer operating at a frequency of 400 MHz or higher.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve the compound and show the acidic proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
Experiments to Perform:
-
¹H NMR
-
¹³C NMR
-
2D NMR (COSY, HSQC, HMBC) for full assignment.
Data Presentation
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -COOH | ~13.0 | br s | ~165 |
| -CH₃ | ~2.5 | s | ~12 |
| H-4 | ~8.5 | s | ~110 |
| H-6 | ~9.0 | s | ~145 |
| C-3 | - | - | ~150 |
| C-5 | - | - | ~120 |
| C-7a | - | - | ~152 |
| NH | ~14.0 | br s | - |
Note: These are estimated chemical shifts based on similar structures. Actual values must be determined experimentally. The broad singlet (br s) for COOH and NH protons is characteristic and their chemical shifts can vary with concentration and temperature.
Thermal Analysis (TGA/DSC)
Thermal analysis provides information on the thermal stability, melting point, and decomposition profile of the compound.
Experimental Protocol
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Conditions:
-
Sample Weight: 5-10 mg in an alumina or platinum pan.
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
DSC Conditions:
-
Sample Weight: 2-5 mg in a sealed aluminum pan.
-
Temperature Range: 25 °C to a temperature above the melting point (e.g., 300 °C).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
Data Presentation
Table 4: Expected Thermal Analysis Data
| Parameter | Description | Expected Observation |
| DSC | ||
| Melting Point (Tₘ) | Endothermic peak corresponding to melting | Expected to be a sharp peak > 200 °C |
| TGA | ||
| Decomposition Onset (Tₒ) | Temperature at which significant weight loss begins | Likely > 250 °C, indicating good thermal stability |
| Major Weight Loss Step | Corresponds to decarboxylation and ring fragmentation | A significant weight loss step following the melting point |
digraph "thermal_analysis_logic" { graph [splines=ortho, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];// Nodes"Start" [label="Start Thermal Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Heat_Sample" [label="Heat Sample at a\nConstant Rate (e.g., 10°C/min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Monitor_DSC" [label="Monitor Heat Flow (DSC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Monitor_TGA" [label="Monitor Weight Loss (TGA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Melting_Point" [label="Detect Melting Point?\n(Endothermic Peak)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Decomposition" [label="Detect Weight Loss?\n(TGA Curve Drop)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Record_Tm" [label="Record Melting Point (Tm)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Record_Td" [label="Record Decomposition\nTemperature (Td)", fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [label="End of Analysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges"Start" -> "Heat_Sample"; "Heat_Sample" -> "Monitor_DSC"; "Heat_Sample" -> "Monitor_TGA"; "Monitor_DSC" -> "Melting_Point"; "Monitor_TGA" -> "Decomposition"; "Melting_Point" -> "Record_Tm" [label="Yes"]; "Melting_Point" -> "Decomposition" [label="No"]; "Record_Tm" -> "Decomposition"; "Decomposition" -> "Record_Td" [label="Yes"]; "Decomposition" -> "End" [label="No"]; "Record_Td" -> "End"; }
Caption: Logical flow of a combined TGA/DSC experiment.
Conclusion
The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the confirmation of the chemical structure and the assessment of purity, while thermal analysis provides critical data on its physicochemical properties. These protocols can be adapted and validated for routine quality control in a research or drug development setting.
Application of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in Drug Discovery: A Detailed Guide for Researchers
Introduction
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a versatile bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine bases makes it a "privileged scaffold," capable of interacting with a wide range of biological targets. This has led to its extensive exploration in drug discovery, particularly in the development of novel therapeutics for oncology and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this promising molecular framework.
Application Notes
The 1H-pyrazolo[3,4-b]pyridine core, particularly when functionalized with a carboxylic acid at the 5-position and a methyl group at the 3-position, serves as a key building block for the synthesis of potent and selective inhibitors of various enzymes. The primary applications of this scaffold lie in the development of kinase inhibitors for cancer therapy and modulators of enzymes implicated in neurodegenerative disorders.
Oncology
In the realm of oncology, derivatives of this compound have been successfully designed as inhibitors of several key kinases that drive tumor growth and proliferation.
-
Tropomyosin Receptor Kinase (TRK) Inhibition: TRK fusion proteins are oncogenic drivers in a variety of solid tumors. Amide derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against TRKA, TRKB, and TRKC. For instance, compound C03 , a pyrazolo[3,4-b]pyridine derivative, showed an IC50 value of 56 nM against TRKA kinase.[1] These inhibitors function by blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cancer cell survival and proliferation.[1]
-
Monopolar Spindle Kinase 1 (Mps1) Inhibition: Mps1 is a critical component of the spindle assembly checkpoint, and its overexpression is associated with aneuploidy and tumorigenesis. Novel pyrazolo[3,4-b]pyridine-based compounds have emerged as potent Mps1 inhibitors. One such derivative, compound 31 , exhibited a remarkable IC50 value of 2.596 nM against Mps1 and demonstrated significant anti-proliferative effects in cancer cell lines.[2][3] Inhibition of Mps1 leads to mitotic checkpoint failure, resulting in chromosomal missegregation and ultimately, cancer cell death.
-
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is essential for the high metabolic demands of cancer cells. Amide derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as potent NAMPT inhibitors.[4] For example, a representative compound from this class showed an IC50 of 6.1 nM against the NAMPT enzyme and an IC50 of 4.3 nM in a cell-based anti-proliferation assay.[1] By depleting the cellular NAD+ pool, these inhibitors disrupt cancer cell metabolism and induce apoptosis.
Neurodegenerative Diseases
The pyrazolo[3,4-b]pyridine scaffold has also shown promise in the development of therapeutics for neurodegenerative diseases by targeting key enzymes involved in neurotransmitter metabolism. The core structure can be adapted to inhibit enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the degradation of neurotransmitters like dopamine and serotonin. Further research in this area is ongoing to develop potent and selective inhibitors for the treatment of conditions like Parkinson's and Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various derivatives based on the 1H-pyrazolo[3,4-b]pyridine scaffold against different biological targets.
Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [1] |
| Larotrectinib (control) | TRKA | 3.0 | [1] |
| Larotrectinib (control) | TRKB | 13 | [1] |
| Larotrectinib (control) | TRKC | 0.2 | [1] |
| Compound 31 | Mps1 | 2.596 | [2][3] |
| Compound 17 | PIM-1 | 43 | [5] |
| Compound 19 | PIM-1 | 26 | [5] |
| 5-FU (control) | PIM-1 | 17 | [5] |
| Compound 15y | TBK1 | 0.2 | [6] |
| BX795 (control) | TBK1 | 7.1 | [6] |
| MRT67307 (control) | TBK1 | 28.7 | [6] |
Table 2: NAMPT Inhibitory and Antiproliferative Activity of 1H-pyrazolo[3,4-b]pyridine-5-carboxamide Derivatives
| Compound ID | NAMPT IC50 (nM) | A2780 Cell Proliferation IC50 (nM) | Reference |
| Representative Compound | 6.1 | 4.3 | [1] |
| Compound 18 | 11 | 36 (PC-3 cells) | [7] |
| Compound 29 | 10 | 7 | [7] |
| MS0 | 9.87 | - | [8] |
| MS7 | 0.93 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative amide derivative and for key biological assays.
Synthesis of N-Aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
This protocol describes a general method for the amide coupling of this compound with a substituted aniline using HATU as the coupling agent.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the substituted aniline (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide.
In Vitro Kinase Inhibition Assay (Generic Protocol for TRK or Mps1)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human kinase (e.g., TRKA or Mps1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate (specific for the kinase)
-
ATP
-
Test compound (serially diluted in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a well of a white microplate, add the kinase, peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP. Include a "no enzyme" control and a "vehicle" (DMSO) control.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the reagents from the luminescence-based kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
NAMPT Enzymatic Assay (Generic Protocol)
This protocol describes a coupled enzyme assay to measure the activity of recombinant human NAMPT. The production of nicotinamide mononucleotide (NMN) by NAMPT is coupled to the generation of NAD+, which is then used to produce a detectable signal.
Materials:
-
Recombinant human NAMPT enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Coupling enzymes (e.g., NMNAT and a dehydrogenase)
-
Detection reagent (e.g., a fluorescent or colorimetric substrate for the dehydrogenase)
-
Test compound (serially diluted in DMSO)
-
96-well plate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In a 96-well plate, add the assay buffer, diluted test compound, and recombinant NAMPT enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a substrate mix containing NAM, PRPP, and ATP.
-
Incubate the plate at 37°C for 60 minutes.
-
Add a master mix containing the coupling enzymes and the detection reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light if using a fluorescent reagent.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of NAMPT inhibition and determine the IC50 value as described for the kinase assay.
Cell Proliferation Assay (MTT-based)
This protocol describes a common method to evaluate the effect of test compounds on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in DMF)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
Visualizations
The following diagrams illustrate key signaling pathways and a general workflow for drug discovery using the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cenmed.com [cenmed.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid and its Analogs as Potent Enzyme Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in the development of potent inhibitors against various enzyme families. This structural motif, an isostere of purine, allows for diverse substitutions, leading to compounds with high affinity and selectivity for therapeutically relevant enzyme targets. Derivatives of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have demonstrated significant inhibitory activity against several protein kinases and carbonic anhydrases, making them valuable tools for research in oncology, immunology, and neurodegenerative diseases.
These application notes provide an overview of the enzymatic inhibition profiles of various this compound analogs, along with detailed protocols for their in vitro characterization.
Enzyme Inhibition Profiles
Derivatives of the 3-methyl-1H-pyrazolo[3,4-b]pyridine core have been shown to be potent inhibitors of several key enzymes implicated in disease pathogenesis.
Protein Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop inhibitors for a range of protein kinases, including:
-
Pim-1 Kinase: A serine/threonine kinase involved in cell cycle progression and apoptosis. Its overexpression is associated with various cancers, including breast cancer.[1]
-
TANK-Binding Kinase 1 (TBK1): A noncanonical IKK kinase that plays a crucial role in innate immunity signaling pathways. Dysregulation of TBK1 is linked to autoimmune diseases and cancer.[2]
-
Tropomyosin Receptor Kinases (TRKs): A family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that are essential for the development and function of the nervous system. Gene fusions involving TRK genes are oncogenic drivers in a variety of tumors.[3][4]
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, which when mutated or rearranged, can drive the growth of several cancers, including non-small cell lung cancer.[5][6]
-
Monopolar Spindle Kinase 1 (Mps1): A key component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Mps1 is a target in cancer therapy.[7]
-
Haspin (GSG2): A serine/threonine kinase that plays a critical role in mitosis.
The inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against these kinases are summarized below.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 19 | PIM-1 | 26 | [1] |
| Compound 17 | PIM-1 | 43 | [1] |
| Compound 15y | TBK1 | 0.2 | [2] |
| Compound 15i | TBK1 | 8.5 | [2] |
| Compound C03 | TRKA | 56 | [3][4] |
| Compound C09 | TRKA | 57 | [3] |
| Compound C10 | TRKA | 26 | [3] |
| Compound 10g | ALK (L1196M) | <0.5 | [5][6] |
| Compound 31 | Mps1 | 2.596 | [7] |
| Compound 1b | Haspin | 57 | [8] |
| Compound 1c | Haspin | 66 | [8] |
| Compound 2c | Haspin | 62 | [8] |
Carbonic Anhydrase Inhibition
Certain pyrazolo[4,3-c]pyridine sulfonamides, isomers of the core topic structure, have been identified as inhibitors of carbonic anhydrases (CAs).[9][10][11] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, including pH regulation and tumorigenesis.[9][12]
Signaling Pathways and Experimental Workflows
Visual representations of a key signaling pathway and a general experimental workflow for enzyme inhibition assays are provided below.
Caption: TBK1 Signaling Pathway Inhibition.
Caption: General Kinase Inhibition Assay Workflow.
Experimental Protocols
The following are generalized protocols for determining the in vitro inhibitory activity of this compound analogs against specific kinases. These should be optimized for specific laboratory conditions and reagents.
Protocol 1: FRET-Based Kinase Assay (e.g., for TBK1)
This protocol is based on the Z'-LYTE™ assay format.[2]
Materials:
-
Recombinant human TBK1 kinase
-
Ser/Thr 12 peptide substrate
-
ATP solution
-
Test compound (this compound analog)
-
Development Reagent A
-
Stop Reagent
-
Kinase buffer
-
384-well plate
-
Plate reader capable of fluorescence resonance energy transfer (FRET) measurements
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the TBK1 kinase and peptide substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add Development Reagent A to each well and incubate for 1 hour at room temperature.
-
Add Stop Reagent to each well.
-
Measure the fluorescence signals using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (e.g., for TRKA)
This protocol is a representative method for assessing TRKA inhibition.[3]
Materials:
-
Recombinant human TRKA kinase
-
Biotinylated peptide substrate
-
ATP solution
-
Test compound (this compound analog)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Kinase buffer
-
Low-volume 384-well plate
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add TRKA kinase to the wells and incubate briefly.
-
Add the biotinylated peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the reaction at room temperature for the optimized duration.
-
Stop the reaction and detect phosphorylation by adding a mixture of europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.
-
Calculate the HTRF ratio and percent inhibition, and determine the IC50 value.
Conclusion
The this compound scaffold represents a versatile platform for the design of potent and selective enzyme inhibitors. The data and protocols presented here provide a foundation for researchers to explore the therapeutic potential of this class of compounds in various disease models. Further optimization of these structures may lead to the development of novel clinical candidates.
References
- 1. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Procedures for the Functionalization of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction The 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its structural similarity to purines and indoles makes it a valuable core for developing inhibitors of various enzymes and modulators of receptors. Functionalization of this core, particularly at the 5-carboxylic acid position, allows for the introduction of diverse chemical groups to modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for common and effective functionalization reactions targeting the carboxylic acid moiety, namely esterification and amidation, as well as advanced protocols for C-C and C-N bond formation on the heterocyclic core.
Protocol 1: Esterification of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Esterification of the carboxylic acid group is a fundamental step to increase lipophilicity, modify solubility, or create a prodrug. Fischer-Speier esterification using an alcohol in the presence of an acid catalyst is a common and effective method.
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer Esterification of the target carboxylic acid.
Detailed Methodology
-
Preparation: To a solution of this compound (1.0 equiv) in the desired anhydrous alcohol (e.g., methanol, ethanol, used as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Purification: Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired ester.[1]
Table 1: Exemplary Conditions for Fischer Esterification
| Entry | Alcohol (R-OH) | Catalyst | Temperature | Typical Time | Typical Yield |
| 1 | Methanol | H₂SO₄ | Reflux | 4-8 h | >90% |
| 2 | Ethanol | H₂SO₄ | Reflux | 6-12 h | >90% |
| 3 | n-Butanol | p-TsOH | Reflux | 12-24 h | 80-90% |
| 4 | Isopropanol | POCl₃ | Reflux | 12-24 h | 70-85% |
Yields are representative and may vary based on substrate and specific conditions.
Protocol 2: Amidation of this compound
Amide bond formation is crucial for introducing diverse functional groups and is one of the most common reactions in drug discovery. This protocol utilizes standard peptide coupling reagents to react the carboxylic acid with a primary or secondary amine.
Experimental Workflow: Amide Coupling
References
Application Notes and Protocols for Cell-based Assays Involving 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to purine bases, allowing derivatives to interact with a wide range of biological targets. While specific biological data for this compound is limited in publicly available literature, numerous derivatives of the 1H-pyrazolo[3,4-b]pyridine core have demonstrated significant potential in drug discovery, particularly in oncology.
Derivatives of this scaffold have been reported to exhibit a variety of biological activities, including the inhibition of crucial cellular signaling pathways. Notably, compounds with a similar core structure have been identified as potent inhibitors of protein kinases such as Tropomyosin Receptor Kinases (TRKs), Epidermal Growth Factor Receptor (EGFR), and B-Raf.[1] These kinases are key components of signaling cascades that regulate cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. For instance, a structurally related compound, 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, has been identified as a potent inhibitor of TRKs, which are implicated in the growth and survival of various cancer cells.
The following application notes and protocols provide a framework for conducting cell-based assays to characterize the potential anticancer activities of this compound. The methodologies are based on established protocols for evaluating the effects of small molecules on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Due to the absence of specific quantitative data for this compound, the following table summarizes the in vitro biological activities of structurally related pyrazolopyridine derivatives to exemplify the type of quantitative information that can be generated through the cell-based assays described below.
| Compound ID | Target(s) | Assay Type | Cell Line(s) | IC50 / Activity | Reference |
| Compound A (A pyrazolo[3,4-b]pyridine derivative) | B-Raf (V600E) | Kinase Assay | N/A | Potent Inhibition | [2] |
| Compound B (4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid) | TRKs | Kinase Assay | N/A | Potent Inhibition | |
| Compound C (A pyrazolo[3,4-d]pyrimidine derivative) | EGFR | Cell Viability | A549, HCT-116 | 8.21 µM (A549) | N/A |
| Compound D (A pyrazolo[3,4-d]pyrimidin-4-one derivative) | N/A | Cytotoxicity | MCF7 | 11 µM | N/A |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Include wells for vehicle control (medium with the same concentration of DMSO as the compound-treated wells) and untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 as determined by the MTT assay) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content.
-
Gate the cell population to exclude doublets and debris.
-
Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Evaluating 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a member of the pyrazolopyridine class of heterocyclic compounds. This structural class has garnered significant interest in medicinal chemistry due to its diverse biological activities. Notably, certain derivatives of pyrazolo[3,4-b]pyridine have been identified as inhibitors of xanthine oxidase, a critical enzyme in the purine metabolism pathway responsible for the production of uric acid.[1] Elevated levels of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in gout and potentially contributing to kidney disease and cardiovascular complications.
The inhibitory action of compounds on xanthine oxidase reduces the synthesis of uric acid, representing a key therapeutic strategy for managing hyperuricemia.[2][3] Allopurinol, a widely prescribed medication for gout, is a xanthine oxidase inhibitor with a pyrazolopyrimidine core structure, highlighting the potential of related heterocyclic compounds in this therapeutic area.[4][5] Given the structural similarities and the known activity of related compounds, it is hypothesized that this compound may also exhibit xanthine oxidase inhibitory effects.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a well-established animal model of hyperuricemia. The provided methodologies will guide researchers in assessing the compound's potential as a uric acid-lowering agent.
Signaling Pathway
The therapeutic rationale for using a xanthine oxidase inhibitor is based on its ability to interrupt the purine catabolism pathway, thereby reducing the production of uric acid. The following diagram illustrates this pathway and the site of action for xanthine oxidase inhibitors.
Caption: Purine metabolism pathway and the site of action for xanthine oxidase inhibitors.
Experimental Protocols
A widely used and well-validated model for inducing hyperuricemia in rodents involves the administration of a uricase inhibitor, such as potassium oxonate. Uricase is an enzyme present in most mammals, but not in humans, that breaks down uric acid into the more soluble allantoin.[6] By inhibiting this enzyme, uric acid levels in the blood of rodents increase, mimicking the hyperuricemic condition in humans.
Potassium Oxonate-Induced Hyperuricemia Model in Rats
This protocol describes the induction of hyperuricemia in rats using potassium oxonate and the subsequent evaluation of the test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound (Test Compound)
-
Potassium Oxonate
-
Allopurinol (Positive Control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Blood collection tubes
-
Centrifuge
-
Spectrophotometer or automated clinical chemistry analyzer
-
Commercial uric acid and creatinine assay kits
-
Liver tissue homogenization buffer
-
Xanthine Oxidase activity assay kit
Experimental Workflow:
Caption: Experimental workflow for evaluating the efficacy of the test compound in a potassium oxonate-induced hyperuricemia model.
Detailed Procedure:
-
Acclimatization: Acclimate rats for at least one week before the experiment under standard laboratory conditions.
-
Grouping and Dosing:
-
Randomly divide the animals into experimental groups (n=6-8 per group).
-
Group 1 (Normal Control): Administer the vehicle orally once daily for 7 days.
-
Group 2 (Hyperuricemic Model): Administer the vehicle orally once daily for 7 days.
-
Group 3 (Positive Control): Administer Allopurinol (e.g., 10 mg/kg) orally once daily for 7 days.
-
Group 4 & 5 (Test Compound): Administer this compound at two different dose levels (e.g., 10 and 50 mg/kg) orally once daily for 7 days.
-
-
Induction of Hyperuricemia:
-
On day 7, one hour after the final oral administration of the respective treatments, induce hyperuricemia in all groups except the Normal Control group.
-
Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally.
-
-
Sample Collection:
-
Two hours after the potassium oxonate injection, collect blood samples from all animals.
-
Allow the blood to clot, then centrifuge to separate the serum. Store the serum at -80°C until analysis.
-
Following blood collection, euthanize the animals and collect liver tissue. Rinse the liver with ice-cold saline and store at -80°C.
-
-
Biochemical Analysis:
-
Serum Uric Acid and Creatinine: Measure the concentrations of uric acid and creatinine in the serum using commercially available kits according to the manufacturer's instructions.
-
Liver Xanthine Oxidase (XO) Activity:
-
Prepare a liver homogenate from a portion of the collected liver tissue.
-
Determine the XO activity in the liver homogenate using a commercial assay kit. This assay typically measures the rate of uric acid formation from xanthine.
-
-
Data Presentation
All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test), should be performed to determine the statistical significance of the observed differences between the groups.
Table 1: Effect of this compound on Serum Uric Acid and Creatinine Levels in Hyperuricemic Rats
| Group | Treatment | Dose (mg/kg) | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) |
| 1 | Normal Control | - | ||
| 2 | Hyperuricemic Model | - | ||
| 3 | Allopurinol | 10 | ||
| 4 | Test Compound | 10 | ||
| 5 | Test Compound | 50 |
Table 2: Effect of this compound on Liver Xanthine Oxidase Activity in Hyperuricemic Rats
| Group | Treatment | Dose (mg/kg) | Liver XO Activity (U/g protein) | % Inhibition |
| 1 | Normal Control | - | - | |
| 2 | Hyperuricemic Model | - | 0 | |
| 3 | Allopurinol | 10 | ||
| 4 | Test Compound | 10 | ||
| 5 | Test Compound | 50 |
Conclusion
The described animal model and experimental protocols provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for hyperuricemia. A significant reduction in serum uric acid levels and inhibition of liver xanthine oxidase activity by the test compound, in a dose-dependent manner, would provide strong evidence of its efficacy and warrant further investigation. The inclusion of a positive control, such as allopurinol, is crucial for validating the experimental model and for benchmarking the potency of the test compound. This systematic approach will enable researchers to make informed decisions regarding the continued development of this and related pyrazolopyridine derivatives.
References
- 1. Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthine Oxidase Inhibitor Treatment of Hyperuricemia | Musculoskeletal Key [musculoskeletalkey.com]
- 3. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALLOPURINOL [dailymed.nlm.nih.gov]
- 5. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Effective Purification Techniques for 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the effective purification of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods are based on common laboratory techniques, including recrystallization and column chromatography, and are designed to yield high-purity material suitable for further synthetic steps and biological screening.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The purity of this intermediate is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. This guide outlines two primary methods for its purification: recrystallization and silica gel column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude material.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the typical outcomes for the purification of this compound and its close analogs using different techniques. Please note that specific yields and purity levels can vary depending on the quality of the crude material and the precise experimental conditions.
| Purification Technique | Solvents/Eluents | Typical Yield Range | Typical Purity | Notes |
| Recrystallization | Ethanol (EtOH) | 75-85% | >98% | Effective for removing less polar and some colored impurities. |
| Recrystallization | Ethanol/Water | 70-80% | >98% | Useful if the compound is highly soluble in pure ethanol at room temperature. |
| Column Chromatography | Dichloromethane (DCM) / Methanol (MeOH) | 60-75% | >99% | Ideal for removing impurities with similar polarity. |
| Column Chromatography | Acetone / n-Hexane | 50-70% | >99% | Effective for a range of polar and non-polar impurities.[1] |
Experimental Workflow
The general workflow for the purification of this compound involves an initial workup of the reaction mixture followed by either recrystallization or column chromatography.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is suitable for crude material that contains impurities with significantly different solubility profiles compared to the target compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water (if necessary)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce it. For enhanced crystal formation, the flask can be placed in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight. A yield of approximately 80% can be expected for closely related compounds.[2]
Note: If the compound is too soluble in ethanol, a mixed solvent system such as ethanol/water can be used. Dissolve the compound in a minimal amount of hot ethanol and then add water dropwise until the solution becomes slightly turbid. Reheat to obtain a clear solution and then cool as described above.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for separating the target compound from impurities with similar polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (MeOH, HPLC grade) or Acetone (HPLC grade) and n-Hexane (HPLC grade)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or a low polarity mixture like 5% acetone in n-hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. For a DCM/MeOH system, a gradient from 100% DCM to 95:5 DCM/MeOH can be effective. For an acetone/n-hexane system, a gradient from 10% to 50% acetone in n-hexane may be suitable.[1] The progress of the separation is monitored by TLC.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., the elution solvent). Visualize the spots under a UV lamp to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. Yields for similar compounds using this technique range from 53% to 78%.[1]
Signaling Pathway and Logical Relationships
The purification process can be visualized as a decision-making pathway based on the nature of the crude product.
Conclusion
The choice between recrystallization and column chromatography for the purification of this compound depends on the specific impurities present in the crude material. Recrystallization is a simpler and often higher-yielding method for removing impurities with different solubility characteristics. Column chromatography provides higher resolution for separating compounds with similar polarities. By following the detailed protocols provided, researchers can obtain high-purity material essential for drug development and other scientific research.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the large-scale synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The primary synthetic strategy discussed is a robust and scalable route commencing from readily available starting materials, proceeding through a pyrazolo[3,4-b]pyridine-5-carboxylate ester intermediate. This approach, centered around the Gould-Jacobs reaction, is advantageous for its reliability and adaptability to industrial-scale production. This document outlines the complete synthetic pathway, including the preparation of the key 3-methyl-1H-pyrazol-5-amine intermediate, its subsequent cyclization to form the core heterocyclic system, and the final hydrolysis to yield the target carboxylic acid. Detailed experimental protocols, quantitative data, and process flow diagrams are provided to facilitate implementation in a research or production setting.
Introduction
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target molecule, this compound, serves as a crucial building block for the synthesis of various pharmacologically active compounds. The development of a scalable and efficient synthesis is therefore of significant interest. The most common and reliable method for constructing the 1H-pyrazolo[3,4-b]pyridine system involves the annulation of a pyridine ring onto a pre-formed 5-aminopyrazole precursor.[1][2] This approach offers good control over regioselectivity and is amenable to large-scale production.
Overall Synthetic Strategy
The recommended large-scale synthesis of this compound is a three-step process, as illustrated in the workflow diagram below. The synthesis begins with the preparation of 3-methyl-1H-pyrazol-5-amine from the cyclization of hydrazine with a suitable precursor. The resulting aminopyrazole is then subjected to a Gould-Jacobs-type reaction with diethyl 2-(ethoxymethylene)malonate to form ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Finally, the ethyl ester is hydrolyzed under basic conditions to afford the desired this compound.
Caption: Overall workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the proposed synthesis. The values are based on literature precedents for similar reactions and are intended to serve as a benchmark for a large-scale process.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Scale |
| 1 | Synthesis of 3-Methyl-1H-pyrazol-5-amine | Hydrazine hydrate, Ethyl cyanoacetate, Sodium ethoxide | Ethanol | Reflux | 4-6 | 80-90 | >95 | Multi-kilogram |
| 2 | Cyclization (Gould-Jacobs) | 3-Methyl-1H-pyrazol-5-amine, Diethyl 2-(ethoxymethylene)malonate | Diphenyl ether | 240-250 | 1-2 | 80-85 | >97 | Multi-kilogram |
| 3 | Hydrolysis | Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, NaOH | Water/Ethanol | Reflux | 2-4 | 90-95 | >98 | Multi-kilogram |
Experimental Protocols
Step 1: Large-Scale Synthesis of 3-Methyl-1H-pyrazol-5-amine
This protocol is adapted from established procedures for the synthesis of aminopyrazoles.
Materials and Equipment:
-
Large-volume glass-lined reactor with overhead stirring, reflux condenser, and temperature control.
-
Hydrazine hydrate (80%)
-
Ethyl cyanoacetate
-
Sodium metal
-
Anhydrous ethanol
-
Toluene
-
Filtration unit (e.g., Nutsche filter)
-
Vacuum oven
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a separate, dry reactor under a nitrogen atmosphere, carefully add sodium metal (in portions) to anhydrous ethanol with cooling to maintain the temperature below 50 °C. The amount of sodium should be equimolar to the ethyl cyanoacetate.
-
Reaction Setup: Charge the main reactor with anhydrous ethanol and ethyl cyanoacetate.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the reactor at room temperature with stirring.
-
Addition of Sodium Ethoxide: The freshly prepared sodium ethoxide solution is then added dropwise to the reaction mixture. An exothermic reaction will occur, and the temperature should be controlled.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture and remove the ethanol by distillation. Add toluene to the residue and cool to 0-5 °C to precipitate the product.
-
Isolation: Filter the solid product, wash with cold toluene, and dry under vacuum to afford 3-methyl-1H-pyrazol-5-amine.
Step 2: Large-Scale Synthesis of Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This procedure is based on the Gould-Jacobs reaction.[3][4]
Materials and Equipment:
-
High-temperature, glass-lined reactor with overhead stirring, a distillation setup, and precise temperature control.
-
3-Methyl-1H-pyrazol-5-amine (from Step 1)
-
Diethyl 2-(ethoxymethylene)malonate
-
Diphenyl ether (or another suitable high-boiling solvent)
-
Heptane or hexane
-
Filtration unit
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the reactor with 3-methyl-1H-pyrazol-5-amine and diethyl 2-(ethoxymethylene)malonate in diphenyl ether.
-
Reaction: Heat the mixture with stirring to 240-250 °C. Ethanol will begin to distill off. Maintain this temperature for 1-2 hours, continuously removing the ethanol.
-
Workup: After the reaction is complete (monitored by the cessation of ethanol distillation and analytical methods), cool the mixture. Add heptane or hexane to precipitate the product.
-
Isolation: Filter the solid product, wash with heptane or hexane, and dry under vacuum to yield ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Caption: Simplified mechanism of the Gould-Jacobs reaction for pyrazolo[3,4-b]pyridine formation.
Step 3: Large-Scale Hydrolysis of Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This is a standard saponification protocol.
Materials and Equipment:
-
Glass-lined reactor with overhead stirring, reflux condenser, and temperature control.
-
Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (from Step 2)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ethanol (optional, to aid solubility)
-
Concentrated hydrochloric acid (HCl)
-
Filtration unit
-
Drying oven
Procedure:
-
Reaction Setup: Charge the reactor with the ethyl ester from Step 2 and an aqueous solution of sodium hydroxide (2-3 molar equivalents). Ethanol can be added as a co-solvent if needed.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The product will precipitate out of the solution.
-
Isolation: Filter the solid product, wash thoroughly with cold water to remove any inorganic salts, and dry in an oven to afford the final product, this compound.
Conclusion
The presented three-step synthetic route provides a reliable and scalable method for the production of this compound. The use of the Gould-Jacobs reaction in the key cyclization step is a well-established and high-yielding transformation. The protocols provided are intended as a comprehensive guide for researchers and professionals in the field of drug development and can be adapted and optimized for specific large-scale manufacturing requirements.
References
Unveiling Cellular Mechanisms: 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as a Chemical Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic small molecule belonging to the pyrazolopyridine class of compounds. This scaffold is of significant interest in medicinal chemistry and chemical biology due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets, particularly protein kinases.[1][2] As a chemical probe, this compound can be utilized to investigate cellular signaling pathways, validate potential drug targets, and serve as a starting point for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Application Notes
Primary Use: Chemical probe for inhibiting protein kinase activity.
Mechanism of Action: The pyrazolo[3,4-b]pyridine core acts as a hinge-binding motif in the ATP-binding pocket of many protein kinases.[3] By occupying this site, this compound can competitively inhibit the binding of ATP, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades. The specific kinase targets and the potency of inhibition can be influenced by the substituents on the pyrazolopyridine ring.
Potential Research Applications:
-
Target Identification and Validation: This compound can be used to explore the biological roles of specific kinases in various cellular processes. By observing the phenotypic effects of treating cells with this probe, researchers can infer the function of the inhibited kinase.
-
Cancer Biology: Many pyrazolopyridine derivatives have demonstrated anti-proliferative activity in cancer cell lines.[4] This probe can be used to investigate the role of specific kinases in cancer cell growth, survival, and metastasis.
-
Inflammation and Immunology: Kinases play a crucial role in inflammatory and immune responses. This compound can be employed to study the involvement of kinases in cytokine signaling and immune cell function.[5]
-
Neurobiology: Kinase signaling is fundamental to neuronal function. This chemical probe can be a tool to dissect the role of specific kinases in neurodevelopment, synaptic plasticity, and neurodegenerative diseases.
Data Presentation
The following tables summarize the biological activity of representative pyrazolo[3,4-b]pyridine derivatives against various protein kinases and cancer cell lines. It is important to note that the specific activity of this compound would need to be experimentally determined.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Method |
| Derivative A | c-Met | 4.27 ± 0.31 | HTRF Assay |
| Derivative B | TBK1 | 0.2 | Z'-LYTE Assay[5] |
| Derivative C | ALK (L1196M) | <0.5 | Radiometric Assay[6] |
| Derivative D | Mps1 | 2.596 | Kinase Assay |
| Derivative E | TRKA | 56 | Kinase Assay |
Table 2: Anti-proliferative Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Derivative F | HepG-2 | Liver Cancer | 3.42 ± 1.31 |
| Derivative G | A172 | Glioblastoma | Not specified |
| Derivative H | Km-12 | Colon Cancer | 0.304 |
| Derivative I | H2228 | Lung Cancer | Not specified |
| Derivative J | MDA-MB-468 | Breast Cancer | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and utilize this compound as a chemical probe.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from a method used to assess the inhibitory potential of pyrazolopyridine derivatives against protein kinases.[7]
Objective: To determine the IC50 value of this compound against a specific kinase.
Materials:
-
This compound
-
Recombinant protein kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound, a positive control inhibitor, and a DMSO vehicle control.
-
Add the kinase enzyme solution to each well.
-
Incubate the plate for 20-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the anti-proliferative effects of a compound on cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the test compound at various concentrations. Include untreated and vehicle (DMSO) controls.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a chemical probe to its target protein within a cellular environment.[8][9]
Objective: To confirm the target engagement of this compound with a specific kinase in intact cells.
Materials:
-
Cell line expressing the target kinase
-
This compound
-
PBS and protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against the target protein and a loading control)
Procedure:
-
Treat cultured cells with either the test compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes to induce protein denaturation and precipitation.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Visualizations
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(3-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard operating procedure for dissolving 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid for in vitro studies.
Application Notes and Protocols for In Vitro Studies with 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological activities. Pyrazolopyridine derivatives have been reported to exhibit a range of biological effects, including the inhibition of various protein kinases, which makes them promising candidates for therapeutic development, particularly in oncology.[1][2][3]
Proper dissolution of a test compound is a critical initial step for obtaining accurate and reproducible data in in vitro assays. Many organic small molecules, including pyrazolopyridine derivatives, often exhibit poor aqueous solubility. This can lead to compound precipitation in cell culture media or assay buffers, resulting in unreliable experimental outcomes. These application notes provide a detailed standard operating procedure for the solubilization of this compound for in vitro studies, ensuring consistent and reliable results. The primary strategy involves the preparation of a concentrated stock solution in a suitable organic solvent, followed by serial dilution to the final working concentrations in the aqueous assay medium.
Data Presentation
| Solvent | Typical Stock Concentration Range | Recommended Final Assay Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM - 50 mM | ≤ 0.5% (v/v) | Primary choice for creating high-concentration stock solutions.[4] Final concentration should be kept low to minimize cytotoxicity.[4] A vehicle control is essential. |
| Ethanol (EtOH) | 10 mM - 50 mM | ≤ 0.5% (v/v) | An alternative to DMSO, may be less toxic to some cell lines. |
| Phosphate-Buffered Saline (PBS) | Low (likely < 1 mM) | Not applicable | Generally, poor solubility is expected. Can be tested for initial solubility screening. |
| Cell Culture Medium | Low (likely < 1 mM) | Not applicable | Direct dissolution is often challenging for hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment (Kinetic Solubility)
This protocol outlines a method to quickly assess the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), molecular biology grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile deionized water
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (37°C)
Procedure:
-
Accurately weigh 1-2 mg of this compound into four separate sterile microcentrifuge tubes.
-
To each tube, add a small, precise volume (e.g., 100 µL) of the test solvents (DMSO, EtOH, PBS, and deionized water) to achieve a high target concentration (e.g., 10-20 mg/mL).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect each solution against a light and dark background for any undissolved particulates.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[5][6]
-
Record the visual solubility in each solvent (e.g., fully dissolved, partially dissolved, insoluble). This will inform the choice of solvent for stock solution preparation.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
Based on general observations for poorly soluble organic compounds, DMSO is the recommended solvent for preparing a high-concentration stock solution.[4]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculation: Determine the mass of the compound required to prepare the desired volume and concentration of the stock solution (e.g., 10 mM).
-
Molecular Weight of C₈H₇N₃O₂: 177.16 g/mol
-
For 1 mL of a 10 mM stock solution, weigh out 1.77 mg of the compound.
-
-
Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully add the calculated mass of the compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Solubilization: Tightly cap the tube and vortex vigorously for 2-3 minutes until the compound is completely dissolved. A brief sonication or gentle warming at 37°C can aid dissolution if needed.[4][6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 3: Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium or assay buffer) to achieve the final desired experimental concentrations.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the concentrated stock solution from the freezer and allow it to thaw completely at room temperature.
-
Vortex: Briefly vortex the stock solution to ensure homogeneity.
-
Serial Dilution: To minimize precipitation, it is recommended to perform serial dilutions. a. Prepare an intermediate dilution by adding a small volume of the stock solution to the pre-warmed aqueous medium. Crucially, add the DMSO stock solution to the medium while vortexing or swirling the tube to facilitate rapid dispersion and prevent precipitation. [7] b. For example, to prepare a 100 µM working solution from a 10 mM stock, you can add 10 µL of the stock solution to 990 µL of the medium. c. Further dilute this intermediate solution to obtain the final desired concentrations for your experiment.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium as is present in the highest concentration of the test compound. This is essential to differentiate the effects of the compound from those of the solvent.[4]
-
Final Application: Add the final diluted compound solutions and the vehicle control to the assay plates containing cells or other biological components.
Mandatory Visualizations
Signaling Pathway Diagram
Pyrazolopyridine derivatives have been identified as inhibitors of several protein kinases involved in cancer cell proliferation and survival, such as c-Met and PI3K.[1][8] The following diagram illustrates a simplified signaling pathway that can be targeted by such inhibitors.
Caption: Simplified RTK/PI3K/AKT signaling pathway targeted by pyrazolopyridine inhibitors.
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for dissolving this compound for in vitro studies.
Caption: Workflow for preparing solutions of the test compound for in vitro assays.
References
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound?
Low yields are a frequent issue in pyrazolo[3,4-b]pyridine synthesis and can be attributed to several factors.[1] These include the purity of starting materials, suboptimal reaction conditions (temperature, time, solvent), improper catalyst selection or loading, and the formation of side products or regioisomers.[1] Purification challenges can also lead to loss of product and a lower isolated yield.[1]
Q2: How does the purity of starting materials affect the reaction?
The purity of reactants, especially the aminopyrazole precursor, is critical for a successful synthesis.[1] Impurities can act as catalysts for side reactions or inhibit the desired reaction, leading to a complex mixture of products and a significantly reduced yield of the target compound.[1] It is highly recommended to purify starting materials by methods such as recrystallization before use.[1]
Q3: What are regioisomers, and how can their formation be controlled?
When using unsymmetrical starting materials, such as a substituted 1,3-dicarbonyl compound, the cyclization reaction can produce different constitutional isomers, known as regioisomers.[1][2] The formation of these isomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis.[1][2] Controlling regioselectivity can be achieved by carefully selecting the solvent and catalyst, as these can influence which carbonyl group reacts preferentially.[1][2] In cases where the electrophilicity of the two carbonyl groups is very different, regioselectivity can be higher than 80%.[2]
Q4: My final product is difficult to purify. What strategies can I use?
Pyrazolo[3,4-b]pyridines can be challenging to purify due to their polarity and the potential for co-eluting byproducts.[1] A systematic approach to column chromatography is recommended.[1] Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[1] A thorough work-up procedure is also essential to remove inorganic salts and catalyst residues before chromatographic purification.[1]
Troubleshooting Guides
Issue 1: Consistently Low Reaction Yield (<50%)
This guide provides a systematic approach to diagnosing and resolving low yield issues.
Caption: Workflow for troubleshooting low synthesis yield.
Question: My yield is very low. How do I begin troubleshooting?
Answer:
-
Check Starting Material Purity: First, confirm the purity of your starting materials, particularly the aminopyrazole.[1] Impurities can significantly hinder the reaction.[1] Consider purifying your reactants via recrystallization or column chromatography and repeat the experiment.
-
Optimize Reaction Conditions:
-
Solvent: The solvent choice is crucial as it affects reactant solubility and reaction kinetics.[1] Studies on related pyrazole syntheses have shown that changing the solvent (e.g., from ethanol to acetonitrile or carbon tetrachloride) can dramatically impact yield and product distribution.[3][4]
-
Temperature: If the reaction is run at room temperature, consider heating it, as many cyclization reactions require elevated temperatures to proceed efficiently.[5][6] Conversely, if heating, ensure the temperature is not high enough to cause decomposition.
-
Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). An insufficient or excessive reaction time can lead to incomplete conversion or product degradation, respectively.
-
-
Evaluate the Catalyst: The choice of catalyst and its concentration are critical.[1] For reactions involving cyclization, acid catalysts are common. Amorphous carbon-supported sulfonic acid (AC-SO3H) has been shown to be a highly effective, low-cost, and stable solid acid catalyst for related pyrazolopyridine syntheses, outperforming traditional acids like H₂SO₄ and HCl.[7][8]
-
Analyze Byproducts: If the yield remains low, analyze the crude reaction mixture using techniques like LC-MS or NMR to identify major byproducts. This can provide insight into competing side reactions (e.g., regioisomer formation) and guide further optimization.[3]
Issue 2: Formation of Multiple Products (Regioisomers)
Question: My TLC/NMR analysis shows multiple spots/products. How can I improve selectivity?
Answer: The formation of multiple products often indicates a lack of regioselectivity.[1]
-
Modify Solvent and Catalyst: The regiochemical outcome can be highly dependent on the reaction medium.[1] Protic solvents like ethanol may favor one isomer, while aprotic solvents may favor another.[4] Experiment with different catalysts, as their steric and electronic properties can influence the transition state and favor the formation of a single regioisomer.
-
Change Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one reaction pathway over another, leading to improved selectivity.
-
Purification: If achieving complete selectivity is not possible, flash column chromatography is the most common method for separating regioisomers.[1] A careful selection of the eluent, often a gradient of hexane and ethyl acetate, is critical for successful separation.[1]
Data on Reaction Optimization
Optimizing reaction parameters is key to maximizing yield. The following tables summarize quantitative data from studies on related pyrazolopyridine syntheses.
Table 1: Effect of Different Catalysts on Yield (Data adapted from the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[7])
| Entry | Catalyst | Amount (mg) | Time (min) | Yield (%) |
| 1 | None | - | 180 | <5 |
| 2 | HCl (37 wt%) | 18.3 µL | 60 | 45 |
| 3 | H₂SO₄ (98 wt%) | 13.0 µL | 60 | 52 |
| 4 | H₃PO₄ (85 wt%) | 36.3 µL | 60 | 38 |
| 5 | AC-SO₃H | 5 | 30 | 97 |
Table 2: Effect of Solvent on Yield and Regioselectivity (Data adapted from the synthesis of methyl 5-(N-Boc-piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylate (5a) and its regioisomer (6a).[3][4])
| Entry | Solvent | Time (h) | Yield of Isomer 5a (%) | Yield of Isomer 6a (%) |
| 1 | EtOH | 18 | - | - |
| 2 | ACN | 18 | 75 | 3 |
| 3 | CCl₄ | 18 | 54 | 9 |
Experimental Protocols
Protocol 1: Thermal Cyclization Route
This protocol is adapted from the synthesis of a structurally similar compound, 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester, which achieved an 86% yield.[5] The final step would be the hydrolysis of the ester to the carboxylic acid.
Caption: Workflow for thermal cyclization synthesis.
Methodology:
-
Reaction Setup: Dissolve the starting material, [[(3-methyl-1H-pyrazol-5-yl)amino]methylene]malonic acid diethyl ester, in diphenyl ether.[5]
-
Thermal Cyclization: Heat the reaction mixture to a bath temperature of 235-250°C for 1-2 hours.[5] During this time, the ethanol formed is continuously distilled off.[5]
-
Solvent Removal: After the reaction is complete, separate the diphenyl ether by distillation under vacuum.[5]
-
Ester Hydrolysis: The resulting ester product is then hydrolyzed to the target carboxylic acid. This can be achieved by refluxing the ester with a base such as sodium hydroxide in an aqueous or alcoholic solution.
-
Purification: After acidification, the final product is isolated by filtration and can be further purified by recrystallization.
Protocol 2: Acid-Catalyzed Synthesis from a Nitrile Precursor
This protocol is based on a novel, efficient synthesis of related pyrazolopyridine carboxylates using a solid acid catalyst.[7][8] The initial step forms the pyrazolopyridine core with a nitrile group, which is then hydrolyzed.
Methodology:
-
Reaction Setup: In a flask, combine the pyranopyrazole precursor (formed from a multi-component reaction of a hydrazine, aldehyde, ethyl acetoacetate, and malononitrile), aniline, and a catalytic amount of sulfonated amorphous carbon (AC-SO₃H, ~5 mg per 0.25 mmol of reactant) in ethanol.[7]
-
Reaction: Stir the mixture at room temperature for 30-45 minutes.[7] Monitor the reaction's completion by TLC.[7]
-
Isolation of Intermediate: Upon completion, filter the reaction mixture and wash the solid with ethanol to isolate the nitrile-substituted pyrazolopyridine intermediate.[7]
-
Nitrile Hydrolysis: Convert the isolated 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile to the carboxylic acid. A common method is basic hydrolysis, which involves heating the nitrile in an aqueous solution of a strong base (e.g., NaOH).
-
Work-up and Purification: After hydrolysis, cool the reaction mixture and carefully acidify with an acid like HCl to precipitate the carboxylic acid product. Collect the solid by filtration, wash with water, and dry. Recrystallization can be used for further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [guidechem.com]
- 7. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for creating 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for creating 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields are a common challenge and can arise from several factors. Here is a step-by-step guide to troubleshoot the issue:
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary.
-
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can lead to incomplete reactions or product degradation.[1]
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly influence the reaction's outcome.[1]
-
Recommendation: Screen different catalysts and optimize the catalyst loading. For instance, a small amount of an algin-functionalized silica-based magnetic nanocatalyst (0.02 g) has demonstrated excellent catalytic performance in some cases.[2]
-
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the reaction kinetics.[1]
-
Recommendation: Experiment with different solvents to find the most suitable one for your specific reactants.
-
-
Issue 2: Formation of Regioisomers
-
Question: I am observing the formation of multiple products, which I suspect are regioisomers. How can I control the regioselectivity and separate the isomers?
-
Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[1]
-
Control of Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity.[1]
-
Recommendation: Review the literature for similar compounds to identify reaction conditions that favor the formation of the desired regioisomer.
-
-
Separation of Regioisomers:
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product. What are the best practices for purification?
-
Answer: The polarity of pyrazolo[3,4-b]pyridines and the presence of co-eluting byproducts can make purification challenging.[1]
-
Proper Work-up: A thorough work-up procedure is essential to remove catalysts and inorganic salts.[1]
-
Column Chromatography:
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound derivatives?
A1: Common synthetic strategies include:
-
Multicomponent Reactions (MCRs): These are one-pot reactions where three or more reactants combine to form the desired product, offering advantages like atom economy and experimental simplicity.[2]
-
Pyridine Ring Formation onto a Preexisting Pyrazole Ring: This approach often utilizes 3-aminopyrazole as a starting material, which acts as a dinucleophile.[3]
-
Gould-Jacobs Reaction: This method can be used to synthesize 4-hydroxy derivatives from 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate.[3]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the consumption of starting materials and the formation of the product.[1][4]
Q3: What are some of the key considerations for optimizing the reaction conditions?
A3: Key parameters to optimize include:
-
Temperature: Can range from room temperature to reflux, depending on the specific reaction.[1][2]
-
Catalyst: Both the type and amount of catalyst can have a significant impact.[1][2]
-
Solvent: Affects reactant solubility and reaction kinetics.[1]
-
Reaction Time: Should be optimized to ensure complete conversion without product degradation.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Multicomponent Synthesis of Pyrazolopyridine Derivatives
| Entry | Catalyst | Catalyst Amount (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | 0 | Ethanol | Room Temp | 120 | 40 |
| 2 | Catalyst A | 0.01 | Ethanol | Room Temp | 60 | 75 |
| 3 | Catalyst B | 0.02 | Ethanol | Room Temp | 30 | 95 |
| 4 | Catalyst B | 0.02 | Water | Room Temp | 45 | 80 |
| 5 | Catalyst B | 0.02 | Methanol | Room Temp | 40 | 88 |
| 6 | Catalyst B | 0.02 | Ethanol | 50 | 20 | 92 |
Note: This table is a representative summary based on typical optimization studies found in the literature. "Catalyst A" and "Catalyst B" are placeholders for specific catalysts investigated in such studies.
Experimental Protocols
General Procedure for a Three-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
-
In a round-bottom flask, dissolve the aminopyrazole (1 mmol), an aromatic aldehyde (1 mmol), and a dicarbonyl compound (1 mmol) in the chosen solvent (e.g., ethanol).
-
Add the catalyst (e.g., 0.02 g of a specified catalyst).[2]
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or reflux).[1][2]
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, if a heterogeneous catalyst is used, filter it off.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting crystallization of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Technical Support Center: 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing this compound.
Troubleshooting Guides
Question: I've completed the synthesis of this compound, but I'm struggling with the final crystallization. My product has oiled out or remains a viscous liquid. What should I do?
Answer:
"Oiling out" is a common issue, particularly with compounds like pyrazolopyridine derivatives which can have a tendency to supercool.[1] This occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. Here are several strategies to address this:
-
Solvent Selection: The choice of solvent is critical. If your compound is oiling out, the solvent may be too good, or the cooling rate is too fast. Try switching to a solvent system where the compound has slightly lower solubility at room temperature but is still soluble at elevated temperatures. A multi-solvent system (e.g., a solvent/anti-solvent pair) can also be effective.
-
Gradual Cooling: Avoid crash cooling your solution in an ice bath. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Slow cooling encourages the orderly arrangement of molecules into a crystal lattice.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to the supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.
-
Reduced Solvent Volume: Concentrate your solution to increase the level of supersaturation. Be cautious not to over-concentrate, as this can also lead to oiling out or impurity precipitation.
Question: I've tried cooling my solution, but no crystals have formed. What are the next steps?
Answer:
If no crystals form, your solution is likely not supersaturated. Here is a systematic approach to induce crystallization:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Add an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes slightly turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow it to stand.
-
Lower the Temperature: If room temperature cooling is unsuccessful, try storing the solution in a refrigerator (4°C) or a freezer (-20°C).
-
Solvent Screening: You may need to screen a variety of solvents to find the optimal system for crystallization. Refer to the solvent screening table below to guide your experiments.
Question: My crystallization yielded very fine needles or a powder. How can I grow larger crystals suitable for X-ray diffraction?
Answer:
Growing large, high-quality crystals requires slow and controlled conditions.
-
Slow Evaporation: Dissolve your compound in a suitable solvent in a loosely covered container (e.g., a beaker with a watch glass or a vial with a perforated cap). Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a small, open vial containing your dissolved compound inside a larger, sealed container that has a layer of a miscible anti-solvent at the bottom. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually inducing crystallization.
-
Thermal Gradient: Create a slight temperature gradient in your crystallization vessel. This can sometimes encourage the growth of larger crystals in the cooler region.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used for the crystallization of pyrazolopyridine derivatives?
A1: Common solvents for the purification and crystallization of pyrazolopyridine derivatives include ethanol, methanol, and mixtures containing ethyl acetate and hexane for chromatography.[2][3] The choice of solvent is highly dependent on the specific substituents on the pyrazolopyridine core. A systematic solvent screen is the most reliable method to determine the best solvent for your specific compound.
Q2: How can I assess the purity of my crystallized this compound?
A2: The purity of the final product can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[4] A sharp melting point is often indicative of high purity.
Q3: Are there any known issues with the stability of this compound during crystallization?
Data Presentation
Table 1: Solvent Screening for Crystallization of this compound
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity | Expected Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | 65, 78, 82 | High | Likely soluble when heated |
| Esters | Ethyl acetate | 77 | Medium | Potential for single solvent or anti-solvent use |
| Ketones | Acetone | 56 | Medium | Good solubility, may require an anti-solvent |
| Ethers | Diethyl ether, Dioxane | 35, 101 | Low-Medium | Possible anti-solvent |
| Hydrocarbons | Hexane, Heptane | 69, 98 | Low | Likely to be a good anti-solvent |
| Chlorinated | Dichloromethane | 40 | Medium | Good solubility, use with caution |
| Aprotic Polar | Acetonitrile, DMF | 82, 153 | High | High solubility, may be difficult to crystallize from |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add a minimal amount of a suitable solvent to your crude this compound. Heat the mixture gently while stirring to dissolve the compound completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.
-
Crystal Formation: If crystals do not form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. You may also need to place the flask in a refrigerator.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for crystallization failure.
Caption: Key factors influencing successful crystallization.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Addressing stability issues of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in solution.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. The information provided is designed to help address common stability issues encountered in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a color change over time. What could be the cause?
A1: A color change in your solution is often an indicator of degradation. This can be triggered by several factors, including exposure to light (photodegradation), oxidation, or pH-mediated hydrolysis. The pyrazolopyridine core is a heteroaromatic system that can be susceptible to oxidation, and the carboxylic acid moiety's solubility and reactivity are pH-dependent. It is recommended to prepare fresh solutions and store them protected from light and at a low temperature.
Q2: I am observing poor solubility of the compound in my desired aqueous buffer. What can I do?
A2: The solubility of this compound is expected to be pH-dependent due to the carboxylic acid group. In acidic solutions (pH below its pKa), the compound will be in its less soluble neutral form. To increase solubility in aqueous buffers, consider the following:
-
Adjusting pH: Increase the pH of the buffer to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Co-solvents: Employing a small percentage of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol can significantly enhance solubility. However, be mindful that the co-solvent itself could influence the stability of your compound.
Q3: How should I prepare stock solutions of this compound to ensure maximum stability?
A3: For optimal stability, it is recommended to prepare concentrated stock solutions in an anhydrous, aprotic organic solvent like DMSO. These stock solutions should be stored at -20°C or -80°C in tightly sealed vials, protected from light. Aliquoting the stock solution into smaller, single-use volumes can prevent degradation from repeated freeze-thaw cycles. When preparing aqueous working solutions, dilute the stock solution into your desired buffer immediately before use.
Q4: What are the likely degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented, based on its structure, several degradation routes are plausible:
-
Hydrolysis: The carboxylic acid group itself is generally stable, but the pyrazolopyridine ring might be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The electron-rich heterocyclic ring system can be prone to oxidation, potentially leading to N-oxide formation or ring-opening products.
-
Photodegradation: Aromatic and heteroaromatic systems can absorb UV light, leading to photochemical reactions and degradation.
-
Decarboxylation: While less common for aromatic carboxylic acids, decarboxylation could potentially occur under harsh thermal stress.
Troubleshooting Guide: Common Stability Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitate formation in aqueous solution | Poor solubility at the working pH. | Increase the pH of the buffer. Add a small amount of a co-solvent (e.g., DMSO, ethanol). Prepare a fresh, more dilute solution. |
| Decrease in compound concentration over time (assessed by HPLC) | Degradation of the compound. | Identify the cause: - pH instability: Perform a pH stability study (see Experimental Protocols). - Photodegradation: Protect the solution from light at all times. - Oxidative degradation: Degas solvents and consider adding an antioxidant if compatible with your experiment. - Thermal degradation: Store solutions at a lower temperature (e.g., 4°C or on ice during use). |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Inconsistent experimental results | Solution instability leading to variable active compound concentration. | Prepare fresh solutions for each experiment from a frozen stock. Validate the stability of the compound under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
-
Amber vials for storage
Procedure:
-
Accurately weigh the required amount of this compound. For a 10 mM solution in 1 mL, you would need approximately 1.77 mg.
-
Transfer the weighed compound to a volumetric flask.
-
Add a portion of anhydrous DMSO to dissolve the solid completely. Gentle vortexing or sonication may be used to aid dissolution.
-
Once dissolved, add DMSO to the final desired volume.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of the compound under various stress conditions.[1]
Stress Conditions:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in the respective stress condition media.
-
For each stress condition, also prepare a control sample stored under ambient conditions.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of degradation.
Visualizations
Logical Workflow for Investigating Solution Instability
References
Strategies for overcoming the poor solubility of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Technical Support Center: 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Welcome to the technical support center for this compound. This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What inherent structural features of this compound contribute to its poor solubility?
A1: The solubility challenges with this molecule stem from its amphoteric nature and rigid, planar structure. It contains both a weakly basic pyridine nitrogen atom and an acidic carboxylic acid group. At its isoelectric point (the pH at which the net charge is zero), the molecule likely exists as a zwitterion with strong intermolecular electrostatic interactions and hydrogen bonding. This leads to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid structure and solvate the individual molecules, resulting in low aqueous solubility.
Q2: How does pH influence the aqueous solubility of this compound?
A2: As an amphoteric compound, its solubility is highly pH-dependent.[1][2][3][4]
-
In acidic conditions (low pH): The pyridine nitrogen is protonated, forming a cationic species. This positively charged ion is significantly more soluble in water than the neutral form.
-
In alkaline conditions (high pH): The carboxylic acid group is deprotonated, forming an anionic carboxylate. This negatively charged ion is also much more soluble in water.[5]
-
At the isoelectric point (pI): The compound will exhibit its minimum solubility.
Therefore, adjusting the pH away from the pI is a primary strategy to enhance aqueous solubility.
Q3: What are the first steps I should take to solubilize a new batch of this compound for an in vitro assay?
A3: For initial in vitro experiments, using an organic co-solvent is often the most direct approach.
-
Attempt to dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming (37°C) or brief sonication can assist dissolution.
-
For your assay, dilute this DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on the biological system.
-
If precipitation occurs upon dilution, you may need to lower the stock concentration or explore alternative solubilization strategies described in the troubleshooting guide below.
Troubleshooting Guide
Problem 1: My compound precipitates out of aqueous buffer even when diluted from a DMSO stock.
This common issue indicates that the aqueous solubility limit is being exceeded. Here are several strategies to address this, ranging from simple to more complex.
Adjusting the pH of your aqueous buffer is the most effective method for this specific molecule.[6][] Since the compound has both acidic and basic handles, moving the pH to either the acidic or basic range will increase solubility.
Comparison of pH Adjustment Strategies
| Strategy | pH Range | Mechanism | Pros | Cons |
| Acidic Buffer | pH < 5 | Protonation of pyridine nitrogen to form a soluble cation. | Simple, effective.[] | May not be compatible with all biological assays; potential for compound instability. |
| Alkaline Buffer | pH > 8 | Deprotonation of carboxylic acid to form a soluble anion. | Highly effective, often results in greater solubility increase.[5] | May not be compatible with all biological assays; potential for hydrolysis. |
Experimental Protocol 1: pH-Dependent Solubility Profiling
This protocol helps determine the optimal pH for solubilizing your compound.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) spanning a pH range from 3 to 10.
-
Sample Addition: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Analysis: Plot solubility (e.g., in µg/mL or µM) versus pH to identify the pH range that provides the required solubility for your experiment.
Converting the compound into a pre-formed salt is a robust method to dramatically increase aqueous solubility and dissolution rate.[8][9][10] This is particularly useful for preparing formulations for in vivo studies.
Experimental Protocol 2: In Situ Salt Formation for Enhanced Aqueous Solubility
This method creates a salt solution without isolating the solid salt.
-
Suspension: Suspend a known weight of the compound in purified water.
-
Titration: Slowly add a stoichiometric equivalent (1.0 eq) of a suitable base (e.g., 1 M NaOH or KOH solution) dropwise while stirring vigorously.
-
Dissolution: Continue stirring. The suspension should clarify as the soluble salt is formed.
-
pH Adjustment: Check the final pH of the solution. If necessary, adjust it to the desired physiological range (e.g., 7.4) with dilute HCl, being careful not to shift the pH too far back toward the pI, which could cause precipitation.
-
Final Formulation: Add buffer components or saline to achieve the final desired formulation.
If pH modification is not possible, using a water-miscible organic solvent (co-solvent) can increase solubility.[11][12][13] This works by reducing the polarity of the aqueous medium.
Common Co-solvents for Pre-clinical Formulations
| Co-solvent | Typical Concentration | Properties & Considerations |
| Ethanol | 5-20% (v/v) | Good solubilizing power; generally well-tolerated at low concentrations.[14] |
| Propylene Glycol (PG) | 10-40% (v/v) | Common vehicle for oral and parenteral formulations.[11][14] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | Another widely used, low-toxicity co-solvent.[14] |
| N-Methyl-2-pyrrolidone (NMP) | 1-10% (v/v) | Strong solubilizer, but use must be carefully evaluated for toxicity. |
Experimental Protocol 3: Co-Solvent System Screening
-
Prepare Co-solvent Mixtures: Create a series of binary solvent systems by mixing a co-solvent (e.g., PEG 400) with water at various ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Determine Solubility: Use the shake-flask method described in Protocol 1 to determine the saturation solubility of the compound in each co-solvent mixture.
-
Select System: Choose the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or effects on the assay.
Visual Guides
Caption: Troubleshooting workflow for solubility issues.
Caption: Effect of pH on ionization state and solubility.
References
- 1. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bjcardio.co.uk [bjcardio.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 14. scispace.com [scispace.com]
Technical Support Center: Purification of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid
Welcome to the technical support center for the purification of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting tips for specific issues that may arise during your experiments.
1. Solubility and Solvent Selection
Q1: I'm having trouble dissolving my crude this compound. What are the recommended solvents?
A1: this compound is a crystalline solid. Its solubility is influenced by its heterocyclic nature and the presence of both a carboxylic acid group and a pyrazolopyridine core. Generally, it exhibits low solubility in non-polar organic solvents and water. It is more soluble in polar organic solvents. For purification purposes, a solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal for recrystallization.
Recommended Solvents for Recrystallization:
-
Ethanol: Often a good starting point for recrystallization.[1][2]
-
Aqueous Ethanol: A mixture of ethanol and water can be effective, especially for compounds with moderate polarity.[3]
-
Dioxane-Water: This mixture can also be used for recrystallization.
For Column Chromatography:
-
A mixture of a non-polar and a polar solvent is typically used. Common combinations for related compounds include:
It is always recommended to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent system for your specific sample.
2. Recrystallization Challenges
Q2: My compound is not crystallizing out of solution upon cooling. What should I do?
A2: If crystallization does not occur, several techniques can be employed to induce it:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Cooling to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
-
Adding an Anti-Solvent: If your compound is dissolved in a highly soluble solvent, you can slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes turbid, indicating the onset of precipitation.
Q3: The purity of my compound did not improve significantly after recrystallization. What could be the reason?
A3: This could be due to several factors:
-
Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve for your compound (i.e., the compound is too soluble at low temperatures, or not soluble enough at high temperatures). Alternatively, the impurities may have very similar solubility profiles to your product in that solvent. Experiment with different solvents or solvent mixtures.
-
Cooling Too Quickly: Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Insufficient Solvent: If too little solvent is used, the impurities may not remain in the solution upon cooling and will co-precipitate with your product.
3. Column Chromatography Issues
Q4: My compound is streaking on the silica gel column. How can I improve the separation?
A4: Streaking is often a sign of overloading the column or poor solubility in the mobile phase. Given the acidic nature of this compound, it can interact strongly with the silica gel.
-
Add an Acidic Modifier: Adding a small amount of a volatile acid, such as acetic acid or formic acid, to your eluent can help to protonate the carboxylic acid and reduce its interaction with the silica, resulting in sharper peaks.
-
Optimize the Solvent System: Experiment with different solvent polarities. A gradual increase in polarity (gradient elution) can often provide better separation than a single solvent mixture (isocratic elution).
-
Dry Loading: If your compound has low solubility in the initial eluent, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder.
Q5: I am observing co-elution of my product with an impurity. What are my options?
A5: Co-elution occurs when the product and an impurity have very similar affinities for the stationary and mobile phases.
-
Change the Solvent System: Try a different combination of solvents. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system.
-
Change the Stationary Phase: If changing the eluent is not effective, consider using a different stationary phase. Alumina (basic or neutral) or reverse-phase silica (C18) can offer different selectivity.
-
Recrystallization: If the impurity is present in a small amount, a subsequent recrystallization step after column chromatography may be sufficient to remove it.
4. Impurity Profile
Q6: What are the common impurities I should expect in the synthesis of this compound?
A6: The impurity profile will depend on the synthetic route employed. However, some common impurities in the synthesis of pyrazolo[3,4-b]pyridines from aminopyrazole precursors include:
-
Regioisomers: The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolo[3,4-b]pyridines, especially when using unsymmetrical starting materials.[5] These can be difficult to separate due to their similar physical properties. Careful control of reaction conditions and purification by chromatography are often necessary.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of the starting aminopyrazole and other reagents.
-
Side-Products from the Cyclization Step: Depending on the specific reagents and conditions used for the pyridine ring formation, various side-products can be generated.
It is highly recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the impurities in your crude product. This information will be invaluable in developing an effective purification strategy.[1]
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel and load it as a dry powder onto the top of the column.
-
Elution: Begin eluting the column with the starting solvent system.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Solvent Systems for Purification of Related Pyrazolo[3,4-b]pyridine Derivatives
| Compound Type | Purification Method | Solvent System | Reference |
| Pyrazolo[3,4-b]pyridine derivative | Recrystallization | Aqueous Ethanol | [3] |
| Pyrazolo[3,4-b]pyridine derivative | Recrystallization | Ethanol | [1][2] |
| Pyrazolo[3,4-b]pyridine derivative | Column Chromatography | Acetone/n-Hexane | [4] |
| Pyrazolo[3,4-b]pyridine derivative | Column Chromatography | Hexane/Ethyl Acetate | [3] |
Visualizations
Troubleshooting Workflow for Poor Recrystallization Yield
Caption: A flowchart to diagnose and resolve low yield issues during recrystallization.
Logical Flow for Optimizing Column Chromatography
Caption: A decision tree for improving the resolution of column chromatography separations.
References
- 1. longdom.org [longdom.org]
- 2. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methods for increasing the purity of synthesized 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as 5-amino-3-methyl-1H-pyrazole and diethyl 2-(ethoxymethylene)malonate (or similar reagents), and side products like regioisomers.[1][2][3] If the synthesis involves the hydrolysis of a corresponding ester, incomplete hydrolysis can leave residual ester as a significant impurity.
Q2: My final product is discolored (yellowish or brownish). What is the likely cause and how can I fix it?
A2: Discoloration often arises from polymeric byproducts or residual starting materials and reagents. Overheating during the reaction or workup can also lead to the formation of colored impurities. Purification by recrystallization, sometimes with the addition of activated charcoal, can be effective in removing these colored impurities.
Q3: I am getting a low yield after purification. What are the potential reasons?
A3: Low yields can result from several factors:
-
Incomplete reaction: The initial synthesis may not have gone to completion.
-
Loss during workup: The product may have some solubility in the wash solvents.
-
Suboptimal precipitation/crystallization: The pH for precipitation might not be ideal, or the chosen recrystallization solvent may retain a significant amount of the product in the mother liquor.
-
Mechanical losses: Product loss during transfers between vessels.
Q4: My HPLC analysis shows a peak with a similar mass spectrum to my product. What could it be?
A4: This is likely a regioisomer. The formation of different regioisomers is a common challenge in the synthesis of substituted pyrazolo[3,4-b]pyridines, depending on the cyclization strategy.[1][2] Separating regioisomers can be challenging and may require careful optimization of chromatographic conditions or fractional crystallization.
Troubleshooting Guides
Issue 1: Low Purity After Initial Precipitation
Symptoms:
-
Broad melting point range.
-
Multiple spots on TLC analysis.
-
HPLC analysis shows significant impurities.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete reaction or unreacted starting materials | Monitor the reaction progress by TLC or HPLC to ensure completion. If starting materials are present, consider extending the reaction time or adjusting the stoichiometry of reagents. |
| Trapped solvents or inorganic salts | Ensure the precipitated solid is thoroughly washed with an appropriate solvent (e.g., cold water or a non-polar organic solvent) to remove trapped impurities and salts. Dry the product under vacuum. |
| Co-precipitation of side products | The initial crude product may require further purification by recrystallization, column chromatography, or acid-base extraction to remove closely related impurities. |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
Product "oils out" instead of crystallizing.
-
No crystal formation upon cooling.
-
Poor recovery of the product after recrystallization.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate solvent choice | The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Perform a small-scale solvent screen with various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/water). |
| Supersaturation | If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding with a small crystal of the pure product can also initiate crystallization. |
| Presence of impurities inhibiting crystallization | If the product "oils out," it may be due to a high concentration of impurities. Try purifying the crude product by another method, such as acid-base extraction or a quick filtration through a silica plug, before attempting recrystallization. |
| High solubility in the chosen solvent | If recovery is low, it indicates that the product is too soluble in the recrystallization solvent even at low temperatures. Try using a mixed solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the compound in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until turbidity persists. Then, allow it to cool slowly. |
Purification Protocols and Data
Data Presentation: Purity Enhancement Methods
The following table provides a summary of expected purity levels for this compound after applying different purification techniques.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Key Advantages | Common Challenges |
| Acid-Base Extraction | 75-85% | 90-95% | Removes neutral and basic impurities effectively. | Emulsion formation, potential for product to be sparingly soluble in both phases. |
| Recrystallization | 80-90% | >98% | Can yield highly pure crystalline material. | Solvent selection can be challenging; potential for low recovery. |
| Column Chromatography | 70-85% | >99% | Excellent for separating closely related impurities like regioisomers. | Can be time-consuming and requires larger volumes of solvent; product may streak on silica. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This method is ideal for separating the acidic target compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[4] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and acidify with a strong acid, like 2M hydrochloric acid (HCl), until the pH is around 2-3.[5] The this compound will precipitate out as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization
This protocol is suitable for purifying the product obtained after initial workup or acid-base extraction.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, or a mixture like ethanol/water) to find a suitable recrystallization solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Column Chromatography
This method is effective for separating challenging impurities like regioisomers.
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system by TLC analysis. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. For carboxylic acids, adding a small amount of acetic or formic acid (0.1-1%) to the eluent can improve separation and reduce tailing of the product spot.[6]
-
Column Packing: Prepare a slurry of silica gel in the eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the purification of the target compound.
References
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Addressing challenges in scaling up the production of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
The most common synthetic route is a multi-step process that begins with the synthesis of a key intermediate, 3-amino-5-methylpyrazole. This intermediate is then used to construct the pyrazolo[3,4-b]pyridine core, typically via a Gould-Jacobs reaction, which involves condensation with an ethoxymethylenemalonate derivative followed by thermal cyclization to form the corresponding ethyl ester. The final step is the hydrolysis of the ethyl ester to yield the target carboxylic acid.
Q2: What are the critical intermediates in this synthesis?
The two primary intermediates are:
-
3-amino-5-methylpyrazole: This is the foundational building block containing the pyrazole ring.
-
Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: This is the direct precursor to the final product, formed after the cyclization step.
Q3: What are the main challenges when scaling up the production of this compound?
Scaling up this synthesis presents several challenges:
-
Controlling Exothermic Reactions: The initial formation of 3-amino-5-methylpyrazole can be exothermic and requires careful temperature management on a larger scale.
-
High-Temperature Cyclization: The Gould-Jacobs cyclization step often requires high temperatures (around 250°C), which can be energy-intensive and lead to thermal degradation and byproduct formation.[1]
-
Product Purification: The final product and its intermediates can be challenging to purify due to their polarity and potential for co-eluting byproducts.[2] Recrystallization and column chromatography are common methods, but their efficiency can decrease on a larger scale.
-
Hydrolysis and Isolation: The final hydrolysis step requires careful pH control to ensure complete reaction and efficient isolation of the carboxylic acid, which can be sensitive.
Synthetic Workflow and Troubleshooting
The overall synthetic process can be visualized as a three-stage workflow.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
Step 1: Synthesis of 3-amino-5-methylpyrazole
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Ensure reaction temperature is maintained in the optimal range (e.g., 20-60°C).- Monitor reaction progress using TLC. |
| - Loss of product during workup. | - If using a hydrophobic solvent, the salt byproduct may form an unfilterable suspension. Adding a low molecular weight alcohol like ethanol can help precipitate the salt for easier filtration.[3] | |
| Formation of Byproducts | - Reaction of hydrazine with the nitrile group before the ketone. | - Control the addition rate of hydrazine.- Maintain a slightly acidic pH (1-2) if using a hydrazinium salt to favor reaction at the ketone.[3] |
| - Formation of 5-methylpyrazole regioisomer. | - While less common with cyanoacetone, using pure starting materials is crucial. |
Step 2: Formation of Pyrazolo[3,4-b]pyridine Core (Gould-Jacobs Reaction)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclized Product | - Incomplete initial condensation. | - Ensure the condensation reaction is heated sufficiently (100-130°C) to drive off the ethanol byproduct.[1] |
| - Suboptimal cyclization temperature or time. | - The cyclization step is temperature-sensitive. Too low, and the reaction won't proceed; too high or too long, and degradation occurs. Perform small-scale optimizations to find the ideal temperature and time.[1] | |
| Significant Tar Formation | - Thermal decomposition at high temperatures. | - Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether for even heat distribution.[1]- Minimize the reaction time at the highest temperature.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen).[1] |
| Formation of Regioisomers | - Use of unsymmetrical starting materials. | - While the reaction of 3-amino-5-methylpyrazole with diethyl ethoxymethylenemalonate is generally regioselective, impurities in the aminopyrazole can lead to isomers. Ensure high purity of the starting material.[2] |
Step 3: Hydrolysis and Purification of Final Product
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | - Insufficient base or acid catalyst. | - Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or HCl).- Increase reaction time and/or temperature. |
| - Poor solubility of the ester. | - Use a co-solvent like THF or ethanol to improve solubility.[4] | |
| Difficulty in Isolating Product | - Product is soluble in the aqueous layer. | - Carefully adjust the pH of the solution to the isoelectric point of the carboxylic acid to induce precipitation.[5][6]- If precipitation is not effective, extract the product with a suitable organic solvent after neutralization. |
| Product is Impure | - Presence of unreacted starting material or byproducts from previous steps. | - Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water).- For stubborn impurities, column chromatography may be necessary. |
Troubleshooting Workflow: Low Yield in Thermal Cyclization
Caption: A logical workflow for troubleshooting low yields in the thermal cyclization step.
Experimental Protocols
The following protocols are generalized based on standard procedures for the synthesis of analogous compounds and should be optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis of 3-amino-5-methylpyrazole
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reaction: Prepare a solution of sodium cyanoacetone in an appropriate solvent (e.g., toluene or water).[3] To this solution, add a solution of a hydrazinium salt (e.g., hydrazinium monohydrochloride) dropwise while maintaining the temperature between 20-40°C.[3]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, if in an aqueous medium, adjust the pH to 3 with concentrated HCl.[7] If in a solvent like toluene, add ethanol to precipitate the sodium chloride byproduct.[3] Filter off the salt.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-amino-5-methylpyrazole.[3]
Protocol 2: Synthesis of Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Condensation: In a round-bottom flask, combine 3-amino-5-methylpyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[1] Heat the mixture to 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.
-
Cyclization: To the crude condensation product, add a high-boiling solvent such as diphenyl ether or Dowtherm A.[1] Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.
-
Monitoring: Monitor the cyclization by TLC or LC-MS until the intermediate is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to precipitate the crude product.
-
Purification: Collect the solid by filtration and wash with hexane. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
Protocol 3: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl ester precursor in a suitable solvent such as ethanol or a THF/water mixture in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add an aqueous solution of a base (e.g., 1-2 M NaOH) or acid (e.g., 6 M HCl) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution with acid (if using a base) or base (if using an acid) to the isoelectric point of the product to induce precipitation.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product. If the product does not precipitate, it may be necessary to extract it with an organic solvent after neutralization.[5] Further purification can be achieved by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 5. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 7. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Technical Support Center: 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the functional groups present (pyrazolo[3,4-b]pyridine core, methyl group, and carboxylic acid). Forced degradation studies are necessary to identify the likely degradation products.[1][2] These studies help in understanding the intrinsic stability of the molecule. The primary stress conditions to consider are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2]
Q2: Is the pyrazolo[3,4-b]pyridine ring system stable?
A2: The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system known for its stability.[3] However, under harsh stress conditions, the ring system's integrity could be compromised. The nitrogen atoms in the rings may be susceptible to oxidation.
Q3: What is the most likely degradation pathway for the carboxylic acid group?
A3: The carboxylic acid group is generally stable to hydrolysis. However, it may undergo decarboxylation (loss of CO2) under thermal or photolytic stress, leading to the formation of 3-methyl-1H-pyrazolo[3,4-b]pyridine. Photocatalytic decarboxylation of carboxylic acids is a known reaction that can occur under visible light.[4][5]
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and accurate technique for monitoring the degradation of a drug substance and separating its degradation products.[6] Coupling HPLC with mass spectrometry (LC-MS/MS) is essential for the identification and characterization of the degradation products formed.[7][8][9]
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Question: I have subjected my sample to the recommended stress conditions, but I do not observe any significant degradation. What should I do?
-
Answer: If no degradation is observed, it indicates that this compound is stable under the applied conditions.[10] You can consider increasing the severity of the stress conditions, for example, by increasing the temperature, the concentration of the stressor (acid, base, oxidizing agent), or the duration of exposure.[1] However, avoid over-stressing the sample, as this may lead to the formation of secondary degradation products not relevant to formal stability studies.[1]
Issue 2: Poor mass balance in my HPLC analysis after degradation.
-
Question: After running my degradation samples on HPLC, the total peak area of the parent compound and the degradation products is significantly less than the initial peak area of the parent compound. What could be the reason?
-
Answer: Poor mass balance can be due to several factors:
-
Formation of non-UV active degradants: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector.[7] Using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector, in addition to a UV detector, can help identify such compounds.
-
Precipitation of degradants: Degradation products might be insoluble in the sample diluent and precipitate out of the solution. Visually inspect your samples for any precipitates. If observed, try using a different diluent.
-
Volatile degradants: If decarboxylation occurs, the resulting CO2 will be lost, and other small volatile fragments might not be detected by HPLC.
-
Adsorption of degradants: Highly polar or charged degradation products might irreversibly adsorb to the HPLC column. A thorough column wash or using a different column chemistry might be necessary.
-
Issue 3: Difficulty in separating degradation products by HPLC.
-
Question: I am observing multiple degradation peaks, but they are co-eluting with the parent peak or with each other. How can I improve the separation?
-
Answer: Optimizing the HPLC method is crucial for resolving all degradation products.[8] Consider the following adjustments:
-
Gradient modification: Adjust the gradient slope and time to improve the separation of closely eluting peaks.
-
Mobile phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like carboxylic acids and nitrogen-containing heterocycles. Experiment with different pH values of the aqueous mobile phase.
-
Column chemistry: If resolution is still a challenge, try a column with a different stationary phase (e.g., a phenyl-hexyl or a biphenyl column instead of a standard C18) to exploit different separation mechanisms.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for separating highly polar compounds.[11]
-
Temperature: Adjusting the column temperature can also influence selectivity and improve separation.
-
Experimental Protocols
The following are general protocols for forced degradation studies. The specific conditions should be optimized for this compound. A degradation of 5-20% is generally considered appropriate for the validation of stability-indicating methods.[6]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | UV (254 nm) & Visible Light | Room Temperature | Expose to 1.2 million lux hours and 200 watt hours/square meter |
Note: The duration should be adjusted to achieve the target degradation. Samples should be analyzed at various time points.
Potential Degradation Pathways Visualization
The following diagrams illustrate hypothetical degradation pathways for this compound under different stress conditions.
Caption: Expected outcome under hydrolytic stress.
Caption: Potential oxidative degradation pathways.
Caption: Potential thermal/photolytic degradation.
Experimental Workflow
The following diagram outlines a general workflow for conducting and analyzing forced degradation studies.
Caption: General workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbene and photocatalyst-catalyzed decarboxylative radical coupling of carboxylic acids and acyl imidazoles to form ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. molnar-institute.com [molnar-institute.com]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection | MDPI [mdpi.com]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
Overcoming analytical challenges in the quantification of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Welcome to the technical support center for the analytical quantification of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the biggest analytical challenges when quantifying this compound?
A1: The primary challenges stem from the compound's polar and acidic nature. These properties can lead to:
-
Poor retention on reversed-phase HPLC columns: The analyte may elute in the solvent front, co-eluting with matrix interferences.
-
Peak tailing: Interaction of the carboxylic acid group with residual silanols on silica-based columns can cause asymmetrical peaks.[1]
-
Matrix effects in LC-MS/MS: Co-eluting endogenous components from biological samples like plasma can suppress or enhance the ionization of the analyte, leading to inaccurate results.[2]
-
Low sensitivity: The compound may have poor ionization efficiency in mass spectrometry.
-
Analyte stability: Degradation of the analyte during sample collection, storage, or processing can be a concern.
Q2: Which analytical technique is best suited for the quantification of this compound in biological matrices?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, which are crucial for accurately measuring drug concentrations in complex biological fluids.[2] An HPLC-UV method can also be developed, particularly for in-process monitoring or for the analysis of bulk drug substances where concentration levels are higher.
Q3: How can I improve the retention of this polar compound in reversed-phase HPLC?
A3: To improve retention, you can:
-
Adjust the mobile phase pH: Lowering the pH of the mobile phase (e.g., with formic acid or trifluoroacetic acid) will suppress the ionization of the carboxylic acid group, making the analyte less polar and increasing its retention on a C18 column.
-
Use a different stationary phase: Consider columns designed for polar compounds, such as those with a phenyl-hexyl or embedded polar group (PEG) stationary phase.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the retention of polar compounds.
Q4: What type of sample preparation is recommended for plasma samples?
A4: For plasma samples, several techniques can be employed, with the choice depending on the required cleanliness of the extract and the desired sensitivity.[1][3] Common methods include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate plasma proteins.[4] While quick, it may not remove all interfering matrix components.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous plasma into an immiscible organic solvent based on its partitioning behavior.[3]
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by utilizing a stationary phase to retain the analyte while interferences are washed away.[5] For this acidic compound, a mixed-mode or anion-exchange SPE sorbent could be effective.
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte's carboxylic acid group and active sites on the column. | 1. Lower the mobile phase pH to 2.5-3.5 with an acid modifier like formic acid or phosphoric acid to suppress silanol interactions. 2. Use a highly deactivated, end-capped column. 3. Consider a mobile phase additive like triethylamine (use with caution as it can affect column longevity). |
| Poor Peak Shape (Fronting) | Sample overload or incompatible injection solvent. | 1. Dilute the sample to a lower concentration. 2. Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the mobile phase. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or column equilibration. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Allow sufficient time for the column to equilibrate between injections, especially during gradient elution. |
| Low Sensitivity | Low UV absorbance at the selected wavelength. | 1. Determine the optimal detection wavelength by running a UV scan of the analyte. 2. Increase the sample concentration if possible. 3. Ensure the mobile phase has low UV absorbance at the detection wavelength. |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Ion Suppression | Matrix effects from co-eluting endogenous compounds in the biological sample. | 1. Improve sample cleanup using SPE instead of protein precipitation. 2. Modify the chromatographic method to separate the analyte from the suppression zone. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. 4. Dilute the sample, if sensitivity allows. |
| Poor Reproducibility | Inconsistent sample preparation or analyte instability. | 1. Automate the sample preparation process if possible. 2. Evaluate the stability of the analyte in the biological matrix at various stages (freeze-thaw, bench-top, post-preparative).[6] 3. Ensure the internal standard is added consistently at the beginning of the sample preparation process. |
| Noisy Baseline | Contamination in the mobile phase, LC system, or mass spectrometer. | 1. Use high-purity solvents and additives (LC-MS grade). 2. Flush the LC system and mass spectrometer. 3. Check for leaks in the system. |
| Carryover | Adsorption of the analyte onto surfaces in the injector or column. | 1. Use a stronger needle wash solution in the autosampler. 2. Optimize the chromatographic gradient to ensure complete elution of the analyte. 3. Inject a blank solvent after a high-concentration sample to check for carryover. |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound
1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (for bulk substance)
-
Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the calibration range.
4. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the analyte in the samples using the calibration curve.
Protocol 2: LC-MS/MS Quantification in Human Plasma
1. LC-MS/MS Parameters
| LC Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined based on compound's mass (e.g., Q1: 178.1 -> Q3: 132.1) |
| MRM Transition (IS) | To be determined based on stable isotope-labeled IS |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of internal standard solution (in acetonitrile).
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Visualizations
Caption: LC-MS/MS analytical workflow from sample preparation to quantification.
Caption: Logical troubleshooting guide for HPLC peak tailing.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 4. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Analysis of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives and Other NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors with Supporting Experimental Data.
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology due to its rate-limiting role in the NAD+ salvage pathway, which is essential for the high metabolic demands of cancer cells. This guide provides a comparative overview of a potent NAMPT inhibitor derived from the 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold, referred to herein as Compound 16, and other well-characterized NAMPT inhibitors such as FK866, KPT-9274, OT-82, and LSN3154567.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of these NAMPT inhibitors based on available experimental data. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Compound | Enzymatic IC50 (nM) | Cell-Based IC50 (nM) | Cell Line | Reference |
| Compound 16 | 6.1 | 4.3 | A2780 | [1] |
| FK866 | 0.09 | ~1 | Various | [2][3] |
| KPT-9274 | ~120 | 100 - 1000 | Various Glioma | [2][4][5][6] |
| OT-82 | Not specified | 1.3 ± 1.0 (mean) | 14 acute leukemia cell lines | [7] |
| LSN3154567 | 3.1 | 8.9 | HCT116 | [8][9][10] |
Table 1: Comparative In Vitro Potency of NAMPT Inhibitors. IC50 values represent the half-maximal inhibitory concentration in either enzymatic or cell-based assays.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the NAMPT signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NAMPT Enzymatic Assay
This protocol describes a common method for determining the in vitro enzymatic activity of NAMPT.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the NAMPT enzyme.
Principle: The assay is a coupled-enzyme reaction. NAMPT first catalyzes the formation of nicotinamide mononucleotide (NMN) from nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP). The NMN is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a third enzyme, such as alcohol dehydrogenase, to generate a detectable signal (e.g., fluorescence or absorbance).
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compounds (e.g., Compound 16, FK866)
-
96-well or 384-well microplates (black plates for fluorescence)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of substrates (NAM, PRPP, ATP) and coupling enzymes (NMNAT, ADH) in assay buffer. Prepare serial dilutions of the test compounds.
-
Enzyme and Inhibitor Addition: Add a solution of NAMPT enzyme to each well of the microplate. Then, add the serially diluted test compounds or vehicle control.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol. Initiate the reaction by adding the master mix to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours), protected from light.
-
Detection: Measure the fluorescence (e.g., excitation at 340 nm, emission at 460 nm for NADH) or absorbance using a microplate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines a method for assessing the effect of NAMPT inhibitors on the viability of cancer cell lines.[2][4][8]
Objective: To determine the cellular IC50 of a test compound in a specific cancer cell line.
Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[8] The mono-oxygenase luciferase catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A2780)
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of a NAMPT inhibitor in a mouse xenograft model.
Objective: To assess the anti-tumor activity and tolerability of a test compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., A2780)
-
Test compound and vehicle for administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly). Observe the animals for any signs of toxicity.
-
Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors reach a maximum size, or a specific duration of treatment).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess efficacy. Analyze body weight changes to evaluate tolerability. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
Derivatives of this compound, such as Compound 16, have demonstrated potent NAMPT inhibition with nanomolar efficacy in both enzymatic and cell-based assays. When compared to other established NAMPT inhibitors, these compounds show competitive potency. The selection of a specific NAMPT inhibitor for further development will depend on a comprehensive evaluation of its efficacy, selectivity, pharmacokinetic properties, and toxicity profile. The experimental protocols provided herein offer a standardized framework for conducting such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.in]
A Comparative Guide to Validating the Biological Activity of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Introduction: Deconstructing the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide array of biological targets, most notably protein kinases.[1] Derivatives of this scaffold have been extensively investigated for their therapeutic potential, particularly as inhibitors of protein kinases involved in cell proliferation and signaling, such as Tropomyosin receptor kinases (TRKs) and Cyclin-dependent kinases (CDKs).[2][3]
This guide provides a comprehensive framework for researchers to meticulously validate the biological activity of a specific derivative, 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid . We will move beyond a simple listing of protocols to a logical, multi-phase validation workflow. The causality behind experimental choices will be explained, ensuring that each step provides a robust, self-validating system for characterizing the compound's potency, selectivity, and mechanism of action.
Phase 1: Hypothesis Generation and Primary Activity Screening
The initial phase is designed to cast a wide net, identifying the primary biological effect of the compound. Given the pyrazolo[3,4-b]pyridine scaffold's established role as a kinase inhibitor, a logical starting point is to investigate its anti-proliferative and direct enzymatic effects.
Approach 1: Cell-Based Phenotypic Screening
Phenotypic screening assesses the compound's effect on cellular behavior, providing a holistic view of its activity without initial assumptions about the specific molecular target.[4] The most common and informative starting point for potential anti-cancer agents is the cell proliferation assay.[5]
Comparison of Primary Anti-Proliferation Assays:
| Assay Method | Principle | Advantages | Disadvantages | Recommended Use |
| MTT/MTS Assay | Colorimetric measurement of mitochondrial reductase activity in viable cells.[5] | Inexpensive, well-established, simple protocol. | Can be affected by compounds altering cellular redox state; requires endpoint measurement. | Initial high-throughput screening for cytotoxicity. |
| CellTiter-Glo® | Luminescent measurement of ATP levels, which correlate with cell viability.[6] | High sensitivity, wide linear range, simple "add-mix-measure" protocol. | More expensive than colorimetric assays; signal can be affected by ATPases. | Gold standard for high-throughput screening of large compound libraries. |
| BrdU Incorporation | Immunoassay detection of bromodeoxyuridine (a thymidine analog) incorporated into newly synthesized DNA during the S-phase.[7] | Directly measures DNA synthesis and cell proliferation, not just metabolic activity. | More complex, multi-step protocol; less amenable to high-throughput screening. | Confirmatory assay to verify that observed effects are due to inhibition of proliferation. |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines a standard procedure for assessing the anti-proliferative effect on a relevant cancer cell line (e.g., KM-12, a cell line used for testing TRK inhibitors).[2]
-
Cell Seeding: Seed KM-12 cells into a 96-well, white, clear-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound in DMSO, then dilute further in growth medium. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This extended incubation is crucial for compounds that may affect cell cycle progression over several divisions.[8]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.
-
Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC₅₀ value—the concentration at which the compound inhibits 50% of cell growth.[7]
Approach 2: Target-Based Biochemical Screening
Parallel to phenotypic screening, a direct biochemical approach can rapidly test the hypothesis that the compound is a kinase inhibitor. This involves screening the compound against a panel of purified protein kinases.
Caption: Principle of a direct biochemical kinase inhibition assay.
Rationale for Kinase Panel Selection: Given the scaffold, a broad screening panel is advisable. However, for cost-effectiveness, an initial screen can focus on kinases previously implicated for pyrazolopyridines, such as TRKA, TRKB, TRKC, CDKs, and PIM1.[2][3] Commercial services offer panels of hundreds of kinases for comprehensive selectivity profiling.[9]
Phase 2: Hit Confirmation and Mechanism of Action
A "hit" from Phase 1 (e.g., an IC₅₀ < 10 µM in a cell-based assay or >50% inhibition in a biochemical screen) requires rigorous confirmation and mechanistic investigation.
Orthogonal Assay Validation
It is critical to confirm a primary result using an assay with a different technological principle to rule out artifacts.[10] If the primary biochemical screen used an ADP-quantification method (like ADP-Glo™), a confirmatory screen could use a technology that directly detects the phosphorylated substrate.
Comparison of Biochemical Kinase Assay Technologies:
| Assay Technology | Principle | Pros | Cons |
| Luminescence (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in the reaction using a luciferase-based system. | Universal for any kinase, highly sensitive. | Indirect measurement; susceptible to interference from compounds affecting luciferase. |
| TR-FRET (e.g., LanthaScreen®) | Time-Resolved Fluorescence Resonance Energy Transfer between a europium-labeled antibody that detects the phosphorylated substrate and a fluorescently labeled substrate.[11] | Homogeneous (no-wash), ratiometric measurement reduces interference. | Requires specific antibodies and labeled substrates for each kinase. |
| Radiometric ([γ-³²P]-ATP) | Measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto the substrate.[12] | Gold standard for accuracy; direct measurement. | Requires handling of radioactive materials, laborious separation steps. |
Determining the Mechanism of Inhibition (MoA)
For kinase inhibitors, a key question is whether they compete with ATP for the kinase's active site. This is determined through enzyme kinetic studies.[13]
Experimental Protocol: Kinase MoA Study
-
Assay Setup: Perform the kinase assay (e.g., ADP-Glo™) using a matrix of conditions. Vary the concentration of the substrate (ATP) across a range (e.g., from 0.5x Kₘ to 10x Kₘ) and the concentration of the inhibitor across a range of its determined IC₅₀.[13]
-
Data Acquisition: Measure kinase activity for each condition.
-
Data Analysis: Plot the reaction velocity against the substrate concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[ATP]).
-
Competitive Inhibition: The lines will intersect on the y-axis, indicating that the inhibitor increases the apparent Kₘ of ATP but does not change the Vₘₐₓ.
-
Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that the inhibitor reduces the Vₘₐₓ but does not change the Kₘ of ATP.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Why this is a self-validating system: A clear, consistent pattern on the Lineweaver-Burk plot provides strong evidence for a specific mechanism of action. The calculated inhibitor constant (Kᵢ) should be independent of the ATP concentration used, providing an absolute measure of potency.[12][14]
Phase 3: Cellular Target Engagement and Pathway Validation
A compound that potently inhibits a purified enzyme must also be shown to engage that same target within the complex environment of a living cell.
Confirming Target Engagement in Cells
Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its intended target in intact cells or cell lysates. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Validating Downstream Signaling
If the compound inhibits a kinase, the phosphorylation of that kinase's known downstream substrates should decrease. This provides crucial evidence that target engagement leads to a functional biological outcome.
Example Pathway: If this compound is a TRKA inhibitor, its introduction should reduce the phosphorylation of key downstream effectors like AKT and ERK.[2]
Methodology: Western Blotting
-
Treat Cells: Culture cells (e.g., KM-12) and treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a defined period.
-
Lyse Cells: Prepare whole-cell lysates.
-
Protein Quantification: Determine protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target substrate (e.g., p-AKT, p-ERK) and the total protein (total AKT, total ERK) as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands. A decrease in the p-AKT/total AKT ratio with increasing compound concentration validates the on-target pathway effect.
Phase 4: Comprehensive Selectivity Profiling
Comparison of Selectivity Profiling Methods:
| Method | Approach | Data Output | Rationale |
| Large-Panel Kinase Screening | Biochemical screening of the compound against a broad panel of hundreds of human kinases (e.g., KINOMEscan™).[9] | Dissociation constants (Kds) or % inhibition for each kinase in the panel. | Provides a comprehensive map of the compound's kinase selectivity, identifying both primary targets and potential off-targets. |
| Cell Panel Screening | Testing the compound's anti-proliferative activity against a large panel of diverse cancer cell lines (e.g., the NCI-60 panel).[3] | IC₅₀ values for each cell line. | Identifies if the compound's efficacy is linked to specific cancer types, mutations, or gene expression patterns, providing clues about its mechanism. |
| Proteome-Wide Target ID | Advanced methods like Drug Affinity Responsive Target Stability (DARTS) or affinity chromatography coupled with mass spectrometry to identify binding partners on a proteome scale.[15] | A list of proteins that directly bind to the compound. | Unbiased approach to discover both intended and unintended targets across the entire proteome. |
Conclusion: An Integrated Validation Strategy
Validating the biological activity of a novel compound like this compound is a systematic process that builds a pyramid of evidence. It begins with broad phenotypic and target-class screening, progresses through rigorous hit confirmation and mechanistic studies, and culminates in cellular validation and comprehensive selectivity profiling. By employing orthogonal assays and explaining the causality behind each experimental step, researchers can build a robust and trustworthy data package that clearly defines the compound's biological profile.
Caption: Integrated workflow for compound biological validation.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Target identification of small molecules based on chemical biology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 8. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of 3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylic Acid Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid analogs, focusing on their potential as anti-tuberculosis agents. The information is targeted towards researchers, scientists, and professionals in the field of drug development.
Data Presentation: Comparative Biological Activity
A series of substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The following table summarizes the structure-activity relationship, with variations at the N1, C3, C4, C5, and C6 positions of the pyrazolo[3,4-b]pyridine core. The anti-tuberculosis activity is presented as the minimum inhibitory concentration (MIC) in µg/mL.
| Compound ID | R1 | R2 | R3 | R4 | R5 | MIC (µg/mL) |
| 16a | Ph | Ph | SMe | CO2Et | SMe | >100 |
| 16b | Ph | Ph | SMe | CO2Et | Ph | >100 |
| 16c | Me | Ph | SMe | CO2Et | SMe | >100 |
| 16d | Me | Ph | SMe | CO2Et | Ph | 50 |
| 16e | H | Ph | SMe | CO2Et | SMe | >100 |
| 16f | H | Ph | SMe | CO2Et | Ph | >100 |
| 16g | p-F-Ph | Ph | SMe | CO2Et | SMe | >100 |
| 17a | Ph | p-Me-Ph | SMe | CO2Et | SMe | >100 |
| 17b | Me | p-Me-Ph | SMe | CO2Et | SMe | 6.25 |
| 17c | H | p-Me-Ph | SMe | CO2Et | SMe | >100 |
| 17d | p-F-Ph | p-Me-Ph | SMe | CO2Et | SMe | >100 |
| 17e | p-Br-Ph | p-Me-Ph | SMe | CO2Et | SMe | >100 |
| 21a | Me | Ph | H | CO2Et | Ph | 100 |
| 21b | Me | p-Me-Ph | H | CO2Et | SMe | 12.5 |
Experimental Protocols
General Synthetic Procedure for Pyrazolo[3,4-b]pyridines (16a-g, 17a-e)
A solution of the respective 5-aminopyrazole (1.0 equiv) and α-oxoketene dithioacetal (1.0 equiv) in trifluoroacetic acid (TFA) was stirred at room temperature. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting mixture was then extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivatives.
In Vitro Anti-tuberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)
The anti-mycobacterial activity of the synthesized compounds was assessed against Mycobacterium tuberculosis H37Rv (ATCC 27294) using the Microplate Alamar Blue Assay (MABA). The compounds were dissolved in DMSO to prepare stock solutions. The H37Rv strain was cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol. The bacterial culture was adjusted to a McFarland standard of 1.0. The compounds were serially diluted in 96-well microplates, followed by the addition of the bacterial suspension. The plates were incubated at 37 °C for 7 days. After the incubation period, Alamar blue solution was added to each well, and the plates were re-incubated for 24 hours. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that prevented a color change of the Alamar blue reagent from blue to pink.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine analogs.
Caption: Key structural features influencing the anti-tuberculosis activity of pyrazolo[3,4-b]pyridine analogs.
Comparative Efficacy Analysis: 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (PPC-1) versus Established JAK Inhibitors
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical compound 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, hereafter referred to as PPC-1, against established Janus kinase (JAK) inhibitors. The pyrazolo[3,4-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in numerous kinase inhibitors.[1][2] This analysis is based on the plausible premise that PPC-1 functions as a JAK inhibitor, a key therapeutic target in autoimmune and inflammatory diseases.[3][4] The established drugs for comparison are Tofacitinib, Upadacitinib, and Baricitinib, all of which are approved for treating conditions like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[5][6][7]
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a multitude of cytokines and growth factors involved in immunity and inflammation.[8][9] Dysregulation of this pathway is implicated in various immune-mediated diseases.[3] JAK inhibitors modulate this pathway by blocking the activity of JAK enzymes (JAK1, JAK2, JAK3, and TYK2), which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[8][10] This interference disrupts the downstream signaling cascade that leads to inflammation.[10][11]
Quantitative Efficacy Comparison
The therapeutic efficacy and selectivity of JAK inhibitors are often initially determined by their half-maximal inhibitory concentration (IC50) against the different JAK isoforms. Lower IC50 values indicate greater potency. The following table summarizes hypothetical, yet plausible, in-vitro efficacy data for PPC-1 compared to published data for Tofacitinib, Upadacitinib, and Baricitinib.
Table 1: Comparative In-Vitro Kinase Inhibition Profile (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | JAK1 Selectivity (vs. JAK2) | JAK1 Selectivity (vs. JAK3) |
|---|---|---|---|---|---|---|
| PPC-1 (Hypothetical) | 4.5 | 48 | >450 | 55 | ~10.7x | >100x |
| Tofacitinib | 1.1 | 20 | 1.0 | 344 | ~18.2x | ~0.9x |
| Upadacitinib | 43 | 210 | >5000 | 1100 | ~4.9x | >116x |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | ~1.0x | >67x |
Note: Data for Tofacitinib, Upadacitinib, and Baricitinib are compiled from publicly available literature for illustrative purposes. Actual values may vary between studies. The data for PPC-1 is hypothetical.
Signaling Pathway and Mechanism of Action
JAK inhibitors function by competing with ATP at the catalytic site of JAK enzymes. This action blocks the phosphorylation of STAT proteins, which are critical for transducing signals from cytokine receptors to the nucleus to initiate the transcription of pro-inflammatory genes.[12][13] The diagram below illustrates the central role of JAKs in the signaling cascade and the point of inhibition.
Caption: The JAK-STAT signaling pathway and point of inhibition.
Experimental Protocols
The data presented in this guide are typically generated using standardized in-vitro and cell-based assays.
1. In-Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A common method is a luminescence-based assay that measures ATP consumption.[14]
-
Objective: To determine the IC50 value of a test compound against specific JAK isoforms (JAK1, JAK2, JAK3, TYK2).
-
Methodology:
-
Compound Preparation: A serial dilution of the test compound (e.g., PPC-1) is prepared in an appropriate solvent like DMSO and pre-spotted into a multi-well assay plate.
-
Enzyme/Substrate Mix: Recombinant human JAK enzyme and a suitable peptide substrate are mixed in a kinase assay buffer.
-
Incubation: The enzyme/substrate mix is added to the wells containing the test compound and incubated to allow for compound binding.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP (at a concentration near the Km for the specific enzyme). The reaction proceeds for a set time (e.g., 60 minutes) at room temperature.[14]
-
Signal Detection: The reaction is stopped, and a detection reagent (e.g., ADP-Glo™) is added. This reagent depletes the remaining ATP and converts the ADP produced into a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The percent inhibition is plotted against the compound concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.[14]
-
Caption: Workflow for an in-vitro kinase inhibition assay.
2. Cell-Based Phospho-STAT (pSTAT) Assay
This assay measures the phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of a compound's inhibitory activity.
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., human peripheral blood mononuclear cells or a specific cell line like HEL cells) is cultured in a multi-well plate.[15][16]
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., PPC-1) for a defined period.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2, IL-6, or EPO) to activate the JAK-STAT pathway and induce STAT phosphorylation.[15]
-
Cell Lysis/Fixation: Following stimulation, cells are either lysed to extract proteins or fixed and permeabilized to allow for intracellular antibody staining.[16][17]
-
Detection: The level of phosphorylated STAT (pSTAT) is quantified. This can be done using various methods such as:
-
ELISA/MSD: Cell lysates are analyzed using an immunoassay where a capture antibody binds total STAT and a detection antibody specific to the phosphorylated form provides a signal.[16][18]
-
Flow Cytometry: Fixed and permeabilized cells are stained with a fluorescently labeled antibody specific for pSTAT and analyzed by flow cytometry.[17][19]
-
-
Data Analysis: The signal corresponding to pSTAT levels is measured for each compound concentration. The results are normalized to controls and plotted to determine the IC50 value for the inhibition of STAT phosphorylation in a cellular environment.
-
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. Upadacitinib - Wikipedia [en.wikipedia.org]
- 6. Baricitinib - Wikipedia [en.wikipedia.org]
- 7. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 12. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 13. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 18. mesoscale.com [mesoscale.com]
- 19. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives
This guide provides a detailed comparative analysis of the spectroscopic properties of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives. The pyrazolo[3,4-b]pyridine core is a significant heterocyclic system in medicinal chemistry, exhibiting a wide range of biological activities, including their roles as kinase inhibitors and anticancer agents.[1][2][3][4] A thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for the development of new therapeutic agents.
This analysis synthesizes data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), to provide a comprehensive structural characterization of these compounds.
Data Presentation
The following tables summarize the key spectroscopic data for a series of this compound derivatives.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-3 (s) | H-5 (s) | CH₃ (s) | Aromatic Protons (m) | Other |
| 5a | 7.26 | 8.48 | 2.87 | - | - |
| 5b | 7.28 | 8.39 | 2.79 | - | - |
| 5c | 7.36 | 7.89 | 2.88 | - | - |
| 12a-m | - | 8.94, 9.38 | 1.65-2.76 | 7.18-9.39 | - |
Data for compounds 5a, 5b, and 5c are from a study on novel pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques.[1] Data for compounds 12a-m represents a range for a series of 5-(3,3-dimethyl-3H-indol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.[5]
Table 2: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | C=O | N-H | C-H (Aromatic) | C-H (Aliphatic) |
| 12k | - | - | 3066 | 2964, 2929 |
| 12l | 1710 | - | 3066 | 2927, 2937 |
Data for compounds 12k and 12l are from the synthesis of novel pyrazolo[3,4-b]pyridine derivatives in an aqueous medium.[5]
Table 3: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Stokes Shift (nm) |
| 5a | DMSO | 364 | 101 |
| 5b | DMSO | - | - |
| 5c | DMSO | - | 421 (emission) |
Photophysical properties of compounds 5a, 5b, and 5c in DMSO.[1]
Table 4: Mass Spectrometry Fragmentation Data (m/z)
| Compound Class | Molecular Ion (M⁺) | Key Fragments | Fragmentation Pathway |
| Ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates | Present | [M-EtOH]⁺, [M-CO]⁺, [M-HCN]⁺ | Initial loss of ethanol followed by CO and HCN elimination.[6] |
| Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines | Base Peak | [M-CO]⁺, [M-Halogen]⁺, [M-HCN]⁺ | Initiated by the elimination of a CO molecule.[7] |
| 4-anilino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | Present | [M-CO₂]⁺, [M-H₂O]⁺ | Loss of CO₂ or water, followed by CO and HCN.[8] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 700 MHz spectrometer.[9][10] Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[9] Samples are prepared as KBr pellets or measured using an Attenuated Total Reflectance (ATR) accessory.[11] The spectra are recorded in the 4000-400 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are measured on a spectrophotometer using a quartz cuvette.[1] Solutions of the compounds are prepared in a suitable solvent, such as DMSO, at a specific concentration (e.g., 50 μM).[1]
Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[12] Electron impact (EI) or electrospray ionization (ESI) methods are used for ionization.[8][9] High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to confirm elemental compositions.[9]
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow and relationships in the spectroscopic analysis of this compound derivatives.
Caption: General workflow for the synthesis and spectroscopic analysis of pyrazolo[3,4-b]pyridine derivatives.
Caption: Logical process of structural elucidation using complementary spectroscopic data.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
A comparison of the in vitro versus in vivo activity of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
An Objective Comparison of the In Vitro and In Vivo Activity of Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, analogous to purine bases, and has been investigated for a wide range of therapeutic applications.[1] Derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents.[2][3][4][5][6] This guide synthesizes available data to compare the typical in vitro efficacy with the outcomes of in vivo studies for this compound class.
Data Presentation: Quantitative Comparison of Pyrazolo[3,4-b]pyridine Derivatives
The following tables summarize quantitative data from various studies on different pyrazolo[3,4-b]pyridine derivatives, showcasing their in vitro potency and, where available, corresponding in vivo activity.
Table 1: In Vitro Antidiabetic and Antiviral Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound Class | Derivative | Target/Assay | In Vitro Potency (IC50/EC50) | Reference Compound | Reference Potency | Source |
| Antidiabetic | Hydrazide (3c) | α-amylase inhibition | IC50 = 9.6 ± 0.5 µM | Acarbose | IC50 = 200.1 ± 10.0 µM | [2][7] |
| Antidiabetic | Hydrazone (4c) | α-amylase inhibition | IC50 = 13.9 ± 0.7 µM | Acarbose | IC50 = 200.1 ± 10.0 µM | [2][7] |
| Antiviral | ARA-04 | HSV-1 Replication | EC50 = 1.00 ± 0.10 µM | - | - | [4] |
| Antiviral | ARA-05 | HSV-1 Replication | EC50 = 1.00 ± 0.05 µM | - | - | [4] |
| Antiviral | AM-57 | HSV-1 Replication | EC50 = 0.70 ± 0.10 µM | - | - | [4] |
Table 2: In Vitro Cytotoxicity of Antiviral Pyrazolo[3,4-b]pyridine Derivatives
| Derivative | Cell Line | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Source |
| ARA-04 | Vero | >1000 µM | >1000 | [4] |
| ARA-05 | Vero | >1000 µM | >1000 | [4] |
| AM-57 | Vero | 600 µM | 857.1 | [4] |
Table 3: In Vitro to In Vivo Translation for an Antileishmanial Pyrazolo[3,4-b]pyridine Derivative
| Derivative | In Vitro Activity (Intracellular Amastigotes) | In Vivo Model | Dosing | In Vivo Efficacy | Source |
| Compound 6j | Better activity than miltefosine | Leishmania donovani/BALB/c mice | 50 mg/kg/day | Significant reduction in parasite burden | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are representative protocols for key experiments performed on pyrazolo[3,4-b]pyridine derivatives.
In Vitro α-Amylase Inhibition Assay (Antidiabetic)
This assay evaluates the potential of a compound to inhibit the α-amylase enzyme, a key target in managing type 2 diabetes.
-
Enzyme Solution: A solution of porcine pancreatic α-amylase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Substrate Solution: A starch solution (e.g., 1% w/v) is prepared in the same buffer.
-
Test Compound Preparation: The pyrazolo[3,4-b]pyridine derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Assay Procedure: The test compound solution is pre-incubated with the enzyme solution for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination: After a set incubation time, the reaction is stopped by adding a colorimetric reagent (e.g., dinitrosalicylic acid).
-
Quantification: The mixture is heated to develop the color, and the absorbance is measured using a spectrophotometer. The amount of reducing sugar produced is quantified.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][7]
In Vitro Antiviral Assay (HSV-1)
This protocol determines the efficacy of a compound in inhibiting Herpes Simplex Virus type-1 (HSV-1) replication.
-
Cell Culture: Vero cells (or another susceptible cell line) are cultured in appropriate media and seeded into 96-well plates.
-
Infection: Cell monolayers are infected with a specific multiplicity of infection (MOI) of HSV-1.
-
Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 72 hours).
-
Quantification of Viral Replication: The antiviral effect is quantified using methods such as:
-
Plaque Reduction Assay: Counting the number of viral plaques formed.
-
MTT Assay: Measuring cell viability, as viral replication leads to cell death.[4]
-
-
Data Analysis: The 50% effective concentration (EC50), the concentration that reduces viral replication by 50%, is calculated from the dose-response curve.[4]
In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Model
This is a standard animal model to assess the acute anti-inflammatory activity of a compound.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., celecoxib).
-
Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan solution is given into the paw of the animal to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
Visualizations: Workflows and Pathways
Diagrams help to visualize complex processes and relationships, from experimental design to molecular mechanisms.
Caption: General workflow from in vitro screening to in vivo evaluation for drug candidates.
Caption: Hypothetical signaling pathway for an anti-inflammatory pyrazolopyridine derivative.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure found in numerous compounds developed as kinase inhibitors for targeted cancer therapy.[1][2] Its structural similarity to the adenine ring of ATP allows it to effectively bind within the kinase active site.[3] However, due to similarities in the ATP-binding pockets across the human kinome, off-target interactions and cross-reactivity are critical parameters to evaluate during drug development to ensure safety and efficacy.[4][5]
This guide provides a comparative overview of the cross-reactivity profile for a representative compound, herein designated as Compound X , which is structurally analogous to 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. The data presented is based on established methodologies for assessing kinase inhibitor selectivity and target engagement.
Comparative Selectivity Data
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. A high degree of selectivity minimizes the potential for off-target effects that can lead to toxicity. The following table summarizes the inhibitory activity of Compound X against a panel of representative kinases, simulating data from a comprehensive kinase screen.
Table 1: Kinase Inhibition Profile of Compound X
| Kinase Target | Primary Target Family | % Inhibition at 1 µM | IC50 (nM) | Notes |
| FGFR1 | Fibroblast Growth Factor Receptor | 98% | 1.7 | Primary Target |
| FGFR2 | Fibroblast Growth Factor Receptor | 95% | 3.5 | High affinity, on-target family |
| VEGFR2 | Vascular Endothelial Growth Factor Receptor | 75% | 365.9 | Significant off-target activity[6] |
| PDGFRβ | Platelet-Derived Growth Factor Receptor | 68% | 510.2 | Moderate off-target activity |
| Abl | Abl Proto-Oncogene 1, Non-Receptor Tyrosine Kinase | 25% | >10,000 | Minimal off-target activity[1] |
| SRC | Proto-Oncogene Tyrosine-Protein Kinase Src | 15% | >10,000 | Minimal off-target activity |
| TBK1 | TANK-Binding Kinase 1 | 5% | >10,000 | Negligible activity[7] |
| p38α | Mitogen-Activated Protein Kinase 14 | 8% | >10,000 | Negligible activity |
IC50 values represent the concentration of an inhibitor required for 50% inhibition of kinase activity. Data is hypothetical but representative of typical pyrazolo[3,4-b]pyridine inhibitors.[6]
Experimental Methodologies
To ensure the reliability and reproducibility of cross-reactivity data, standardized and robust experimental protocols are essential. Below are detailed methodologies for two key assays used in profiling kinase inhibitors.
Competition Binding Assay for Kinase Selectivity
This biochemical assay quantitatively measures the binding affinity of a test compound to a large panel of kinases.[8][9]
Principle: The assay measures the ability of a test compound to compete with a known, immobilized ligand that binds to the ATP site of the kinases.[9] A reduction in the binding of the kinase to the immobilized ligand indicates that the test compound is successfully binding to the active site.
Protocol:
-
Kinase Preparation: A panel of human kinases is expressed, typically as fusions to a tag (e.g., T7 bacteriophage) for detection.
-
Immobilization of Bait Ligand: A broad-spectrum, ATP-competitive inhibitor (the "bait") is immobilized on a solid support (e.g., beads).
-
Competition Reaction: The tagged kinases are incubated in multi-well plates with the immobilized bait ligand and varying concentrations of the test compound (e.g., Compound X).
-
Washing and Elution: Unbound components are washed away. The amount of kinase bound to the solid support is quantified.
-
Quantification: The amount of bound kinase is measured, often using quantitative PCR for the DNA tag. The results are expressed as a percentage of the control (no test compound).
-
Data Analysis: Dissociation constants (Kd) or IC50 values are determined by plotting the amount of bound kinase against the concentration of the test compound.[9]
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a biophysical method used to verify that a compound binds to its intended target within the complex environment of a living cell.[10][11]
Principle: The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability.[12] In a CETSA experiment, cells are treated with the compound and then heated. Stabilized target proteins will remain soluble at higher temperatures compared to unbound proteins, which denature and aggregate.[11][13]
Protocol:
-
Cell Treatment: Intact cells are incubated with the test compound (e.g., Compound X) or a vehicle control.
-
Heat Challenge: The cell suspensions are heated to a range of temperatures.[12]
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from denatured, aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining in the supernatant at each temperature is quantified. This is typically done by Western blot or mass spectrometry.
-
Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble protein against temperature.
-
Data Analysis: A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[14]
Conclusion
Cross-reactivity profiling is indispensable in the development of kinase inhibitors. For compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold, such as this compound, a thorough understanding of off-target interactions is key to predicting potential side effects and ensuring clinical success. The use of systematic biochemical screens combined with cellular target engagement assays like CETSA provides a comprehensive picture of a compound's selectivity, guiding further optimization and development.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: A Comparative Guide for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid against the well-established, broad-spectrum protein kinase inhibitor, Staurosporine. The pyrazolo[3,4-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its potential as a kinase inhibitor in oncology research.[1][2] This document outlines key experimental protocols and presents comparative data to benchmark the efficacy of this compound, offering a framework for its evaluation as a potential therapeutic agent.
Overview of Compounds
Test Compound: this compound
This molecule belongs to the pyrazolopyridine class of heterocyclic compounds. Its structural similarity to purine bases makes it a candidate for interacting with ATP-binding sites in various kinases.[3] Pyrazolopyridine derivatives have demonstrated inhibitory activity against several kinases, including cyclin-dependent kinases (CDKs) and TANK-binding kinase 1 (TBK1), and have shown anti-proliferative effects in cancer cell lines.[4][5][6]
Reference Compound: Staurosporine
Staurosporine is a natural product isolated from the bacterium Streptomyces staurosporeus.[7] It is a potent, albeit non-selective, inhibitor of a wide range of protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and CaM Kinase II.[7] Its broad activity and well-characterized profile make it a suitable benchmark for the initial assessment of novel kinase inhibitors. Staurosporine functions as an ATP-competitive inhibitor.
Comparative Biological Data
The following tables summarize hypothetical, yet representative, quantitative data for the test compound compared to Staurosporine. This data is based on typical results for pyrazolopyridine derivatives found in the literature.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound (Representative) | CDK2/cyclin A2 | 570[4] |
| This compound (Representative) | TBK1 | 8.5[6] |
| Staurosporine | PKC | 2.7 |
| Staurosporine | PKA | 15 |
| Staurosporine | CDK2 | ~7 |
| Staurosporine | CaM Kinase II | 20 |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound (Representative) | MCF-7 (Breast Cancer) | MTT Assay | 4.16[5] |
| This compound (Representative) | HepG2 (Liver Cancer) | MTT Assay | 3.42[5] |
| Staurosporine | Various Cancer Cell Lines | MTT Assay | 0.01 - 1 |
Table 3: Pharmacokinetic Properties (Representative for Pyrazolopyridine Class)
| Parameter | This compound (Class Representative) | Staurosporine (Literature) |
| Oral Bioavailability (F%) | >20% in preclinical models[8] | Low |
| Metabolism | Hepatic (CYP-mediated) | Primarily hepatic |
| Half-life (t1/2) | Variable, typically 2-10 hours in preclinical models | Short |
| Plasma Protein Binding | Moderate to High | High |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Protocol:
-
Kinase Reaction: A 5 µL kinase reaction is performed in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations. The reaction is incubated at room temperature.
-
Stopping the Reaction and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to convert the produced ADP back to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. The plate is incubated for 30-60 minutes at room temperature.
-
Data Acquisition: Luminescence is measured using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and the reference compound. Control wells receive the vehicle (e.g., DMSO). The plates are incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. The plates are then incubated for 2 to 4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.[9][10]
-
Solubilization: 100 µL of a detergent reagent is added to each well to solubilize the formazan crystals. The plate is left at room temperature in the dark for 2 hours.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway Context: Kinase Inhibition in Cancer
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, these kinases are aberrantly activated, leading to uncontrolled cell division. Kinase inhibitors, such as this compound and Staurosporine, act by blocking the ATP-binding site of these kinases, thereby inhibiting their function and downstream signaling.
Conclusion
This guide provides a foundational framework for benchmarking this compound against the standard reference compound, Staurosporine. The presented data, while representative, highlights the potential for pyrazolopyridine derivatives to act as potent and potentially more selective kinase inhibitors compared to broad-spectrum agents like Staurosporine. The detailed experimental protocols offer a standardized approach for in-house validation and further characterization of this and other novel compounds. Further studies should focus on broader kinase profiling to determine the selectivity of this compound and in vivo experiments to assess its efficacy and pharmacokinetic profile in preclinical cancer models.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo[3,4-b]Pyridine Isomers: Unveiling Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the biological activity of different pyrazolo[3,4-b]pyridine isomers. This document summarizes key findings from recent literature, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, exhibiting a wide spectrum of biological activities. This is largely due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets.[1] These compounds can exist as two main tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer.[2][3] Consequently, the majority of research has focused on the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives.[2][3][4][5]
This guide will delve into a comparative analysis of these isomers, focusing on their activity as kinase inhibitors and anticancer agents, two of the most extensively studied therapeutic areas for this class of compounds.
Comparative Biological Activity of Pyrazolo[3,4-b]pyridine Isomers
While direct side-by-side comparisons of the biological activity of 1H- and 2H-pyrazolo[3,4-b]pyridine isomers are not extensively documented in the readily available literature, structure-activity relationship (SAR) studies on various derivatives provide valuable insights into how isomerism and substituent positioning affect their therapeutic potential. The primary focus of existing research has been on the impact of different functional groups attached to the core scaffold.
Kinase Inhibition
Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of a range of protein kinases, playing crucial roles in cell signaling and proliferation. The positioning of substituents on the pyrazolo[3,4-b]pyridine core is critical for their inhibitory activity and selectivity.
Tropomyosin Receptor Kinase (TRK) Inhibition:
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent TRK inhibitors. For instance, a series of 3,5-disubstituted 1H-pyrazolo[3,4-b]pyridines were synthesized and evaluated for their inhibitory activity against TRKA.
| Compound ID | Substituent at C3 | Substituent at C5 | TRKA IC50 (nM) | Reference |
| C03 | Aryl | Amide | 56 | [6] |
| Larotrectinib | - | - | 3.0 | [6] |
Cyclin-Dependent Kinase (CDK) Inhibition:
3,5-disubstituted pyrazolo[3,4-b]pyridines have also been investigated as CDK1 inhibitors, demonstrating potential as anti-tumor agents.[7] The nature and position of the substituents significantly influence their potency.
AMP-Activated Protein Kinase (AMPK) Activation:
Interestingly, some pyrazolo[3,4-b]pyridine derivatives have been identified as activators of AMPK, a key regulator of cellular energy homeostasis. SAR studies revealed that the presence of a pyrazole N-H and a para-substituted diphenyl group are crucial for this activity.
Anticancer Activity
The kinase inhibitory properties of pyrazolo[3,4-b]pyridines translate to significant anticancer activity. Their effectiveness is often evaluated through cell proliferation assays on various cancer cell lines.
Inhibition of Cancer Cell Proliferation:
A study on novel pyrazolo[3,4-b]pyridine derivatives as cis-restricted combretastatin A-4 analogues demonstrated significant antiproliferative effects against several cancer cell lines.[8]
| Compound ID | Cell Line | GI50 (µM) | Reference |
| 6n | HeLa | Not specified | [8] |
| 8c | NCI-60 Panel | 1.33 (MG-MID) | [9] |
The potent and broad-spectrum antiproliferative activity of compound 8c highlights the potential of the pyrazolo[3,4-b]pyridine scaffold in the development of novel anticancer agents.[9]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
TRK Kinase Inhibition Assay
This protocol outlines the steps for determining the in vitro inhibitory activity of compounds against TRK kinases using a homogeneous time-resolved fluorescence (HTRF) assay.[6]
Materials:
-
Recombinant TRKA, TRKB, or TRKC enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., Poly-Glu,Tyr 4:1)
-
Test compounds dissolved in DMSO
-
HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)
-
384-well low-volume microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of the enzyme solution (in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 4 µL of the ATP and substrate mixture (in kinase buffer).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mixture.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the fluorescence at both emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a dose-response curve.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Simplified TRK signaling pathway illustrating downstream cascades upon neurotrophin binding.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics, particularly in the fields of oncology and kinase inhibition. While the majority of research has focused on the more stable 1H-isomer, a comprehensive understanding of the therapeutic potential of this heterocyclic system would be greatly enhanced by direct comparative studies of its various isomers. The structure-activity relationship data gathered to date clearly indicate that the biological activity of these compounds is highly dependent on the nature and placement of substituents on the core ring structure. Future research should aim to systematically explore the isomeric space of pyrazolo[3,4-b]pyridines to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. atcc.org [atcc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Novelty: A Comparative Analysis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid's Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery, the quest for novel mechanisms of action is paramount. This guide provides a comprehensive assessment of the novelty of the mechanism of action of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a member of the promising pyrazolopyridine class of heterocyclic compounds. Drawing upon available experimental data for its close derivatives, this report compares its potential biological targets and efficacy with established and investigational therapies, offering valuable insights for researchers, scientists, and drug development professionals.
The pyrazolopyridine scaffold, due to its structural similarity to endogenous purines, has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent anticancer effects. The novelty of a new chemical entity hinges on its specific molecular interactions and the downstream cellular consequences. This analysis delves into the potential therapeutic targets of this compound by examining the activities of its closely related analogs.
Potential Molecular Targets and Comparative Efficacy
Recent studies have illuminated the therapeutic potential of compounds derived from the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid core, pointing towards two key classes of molecular targets: Nicotinamide Phosphoribosyltransferase (NAMPT) and Tropomyosin Receptor Kinases (TRKs).
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
A significant finding is the identification of amide derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of NAMPT, a key enzyme in the NAD+ salvage pathway that is crucial for cancer cell metabolism and survival.
Table 1: Comparison of NAMPT Inhibitor Potency
| Compound | Target | IC50 (nM) | Status |
| Amide of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivative | NAMPT | 6.1 | Preclinical[1] |
| FK866 | NAMPT | 0.93 - 2.18 | Preclinical[2] |
| KPT-9274 | NAMPT, PAK4 | 120 (biochemical) | Clinical Trial[3][4] |
| OT-82 | NAMPT | 41 | Clinical Trial[3][5] |
The preclinical data for the amide derivative of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid demonstrates nanomolar potency against NAMPT, comparable to the well-characterized inhibitor FK866 and suggesting a potentially novel and effective mechanism for targeting cancer metabolism. Several NAMPT inhibitors are currently in clinical development, underscoring the therapeutic relevance of this target.[5][6][7]
Tropomyosin Receptor Kinase (TRK) Inhibition
The pyrazolo[3,4-b]pyridine scaffold has also been successfully employed in the development of TRK inhibitors. These kinases are drivers in a variety of cancers when their genes undergo fusion events. A derivative, 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, has been identified as a potential TRK inhibitor.
Table 2: Comparison of TRK Inhibitor Potency
| Compound | Target | IC50 (nM) | Status |
| Pyrazolo[3,4-b]pyridine derivative C03 | TRKA | 56 | Preclinical[8][9] |
| Larotrectinib (Vitrakvi®) | Pan-TRK | <20 | Approved[8] |
| Entrectinib (Rozlytrek®) | Pan-TRK, ROS1, ALK | TRKA: 1, TRKB: 3, TRKC: 5 | Approved[8] |
While the specific potency of this compound as a TRK inhibitor is yet to be disclosed, related pyrazolopyridine derivatives have demonstrated nanomolar efficacy against TRKA.[8][9] This positions the core scaffold as a viable backbone for developing novel TRK inhibitors, a class of drugs that has seen significant clinical success with the approval of larotrectinib and entrectinib.[10][11][12][13]
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of novel inhibitors, a series of well-defined experimental protocols are essential. The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a typical workflow for its characterization.
Caption: Putative NAMPT signaling pathway inhibited by a derivative.
Caption: Potential TRK signaling pathway inhibited by a derivative.
Caption: Standard workflow for characterizing a novel kinase inhibitor.
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key assays are provided below.
In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of a test compound on purified human NAMPT enzyme by measuring the production of NAD+, which is coupled to a fluorescent reporter system.
-
Materials: Purified recombinant human NAMPT, Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP, Nicotinamide Mononucleotide Adenylyltransferase (NMNAT), Alcohol Dehydrogenase (ADH), Ethanol, Test Compound, Assay Buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA), 384-well black plates, and a fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound or vehicle control.
-
Add diluted NAMPT enzyme to all wells except the 'no enzyme' control.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a master mix of substrates (NAM, PRPP, ATP) and coupling enzymes (NMNAT, ADH) with ethanol.
-
Incubate at 37°C for 60-120 minutes, protected from light.
-
Measure fluorescence at an excitation of ~340 nm and an emission of ~460 nm.
-
Calculate percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[14][15]
-
Biochemical TRK Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific TRK kinase (TrkA, TrkB, or TrkC).
-
Materials: Recombinant human TrkA, TrkB, or TrkC kinase domain, appropriate peptide substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, Test Compound, Kinase Assay Buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the TRK kinase, substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (correlating with kinase activity) using a luminescence-based detection system.
-
Determine the IC50 value by plotting the inhibition data against the compound concentration.[16][17][18][19]
-
Conclusion
The analysis of available data on close derivatives strongly suggests that this compound holds significant promise as a scaffold for developing novel inhibitors of clinically validated cancer targets, including NAMPT and TRK kinases. The potential for nanomolar potency against these targets indicates a high degree of novelty in its mechanism of action, particularly if it demonstrates a unique selectivity profile or the ability to overcome known resistance mechanisms. Further direct experimental evaluation of this compound is warranted to fully elucidate its therapeutic potential and solidify its position as a novel agent in the landscape of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
Investigating the Reproducibility of Published Findings for 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings related to the synthesis and biological activity of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its analogs. Due to the limited availability of published data for the exact target molecule, this guide focuses on the reproducibility of synthetic methodologies and biological activities reported for closely related analogs, primarily 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This approach allows for an assessment of the general feasibility and potential outcomes of similar experimental endeavors.
Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylic Acids: A Comparative Overview
The synthesis of the pyrazolo[3,4-b]pyridine core is a well-established area of heterocyclic chemistry, with several methodologies reported in the literature. A common and reproducible strategy involves the construction of the pyridine ring onto a pre-existing pyrazole scaffold. One of the key methods to obtain the desired carboxylic acid functionality at the 5-position is through the hydrolysis of a corresponding nitrile precursor.
Primary Synthetic Protocol: Hydrolysis of a Nitrile Precursor
A frequently cited method for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylic acids is the basic hydrolysis of the corresponding 5-carbonitrile derivative. This approach is exemplified by the synthesis of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Experimental Protocol:
A mixture of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (0.01 mol), 10% aqueous sodium hydroxide (40 ml), and ethanol (40 ml) is heated under reflux for 3 hours. The hot reaction mixture is then filtered. Upon cooling, the filtrate is neutralized with 6N HCl. The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from a dioxane-water mixture (3:1) to yield the final product.
| Parameter | Reported Value for 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
| Yield | 81% |
| Melting Point | 185-187°C |
| Appearance | Pale yellow needles |
| IR (νmax cm-1) | 3450-3250 (br, OH), 3070 (CH-aromatic), 2995 (CH-aliphatic), 1715 (C=O) |
Reproducibility Notes: This method is generally considered robust and reproducible for a range of substituted pyrazolo[3,4-b]pyridine-5-carbonitriles. The key to achieving high yields is ensuring complete hydrolysis of the nitrile group, which can be monitored by thin-layer chromatography (TLC). The workup procedure is straightforward, involving simple filtration and recrystallization.
Alternative Synthetic Strategies
Several alternative methods for the synthesis of the pyrazolo[3,4-b]pyridine core have been reported, offering different starting materials and reaction conditions. These can be considered for optimization or for accessing a wider diversity of derivatives.
| Synthetic Approach | Description | Potential Advantages |
| Multi-component Reaction | A one-pot reaction involving a 5-aminopyrazole, an aldehyde, a β-ketoester, and a cyanide source can directly lead to highly substituted pyrazolo[3,4-b]pyridines. | High efficiency, atom economy, and the ability to generate diverse libraries of compounds. |
| Annulation of Pyridine Ring onto Aminopyrazole | Condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization, is a classical and widely used method. | Readily available starting materials and well-established reaction conditions. |
| Intramolecular Cyclization | Cyclization of appropriately functionalized pyrazole derivatives can also lead to the formation of the fused pyridine ring. | Can offer regioselective control over the substitution pattern. |
Biological Activity: Antimicrobial and Antifungal Properties
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been reported to exhibit a range of biological activities, with antimicrobial and antifungal properties being prominent.
Published Findings on Antimicrobial Activity
A study on a series of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives, including the 5-carbohydrazide, demonstrated notable activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency.
Table of Antimicrobial Activity Data for 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives (MIC in µg/mL):
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus flavus |
| Carbohydrazide Derivative | 50 | 100 | 100 | 50 | 100 | 50 |
| Streptomycin (Reference) | 12.5 | 12.5 | 12.5 | 12.5 | - | - |
| Clotrimazole (Reference) | - | - | - | - | 12.5 | 12.5 |
Reproducibility Notes: The antimicrobial screening results for pyrazolo[3,4-b]pyridine derivatives are generally reproducible, provided that standardized protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines) are followed for the assays. The specific activity of a compound is highly dependent on its substitution pattern. Therefore, direct comparison of MIC values should be made with caution between different studies unless the experimental conditions are identical.
Visualizing the Synthetic Workflow
To better understand the primary synthetic route discussed, the following workflow diagram illustrates the key steps from the nitrile precursor to the final carboxylic acid.
Caption: Synthetic workflow for the hydrolysis of a pyrazolo[3,4-b]pyridine-5-carbonitrile.
Signaling Pathway and Logical Relationships
The development of novel antimicrobial agents often involves understanding their mechanism of action, which can be depicted in a signaling pathway diagram. While the exact mechanism for this class of compounds may not be fully elucidated, a general representation of potential bacterial targets is useful.
Caption: Potential antimicrobial mechanisms of action for pyrazolo[3,4-b]pyridine derivatives.
Safety Operating Guide
Navigating the Safe Disposal of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ensuring the protection of personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid the inhalation of vapors or dust.[1] |
Incompatible materials such as strong oxidizing agents and acids should be stored separately to prevent adverse reactions.[1][3]
Spill Management Protocol
Accidents can occur, and a well-defined spill response plan is crucial.
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1][4] The collected material should then be placed in a sealed, labeled container for hazardous waste disposal.[3][4]
-
Large Spills: In the event of a large spill, the area should be evacuated immediately.[1][3] Contact your institution's Environmental Health and Safety (EHS) department or emergency services for assistance.[1][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in a manner that ensures safety and regulatory compliance. Never pour this chemical down the drain or dispose of it with regular trash.[4]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][2]
-
This waste stream should not be mixed with other incompatible chemical wastes.[1]
2. Waste Collection and Labeling:
-
Collect all waste in a designated, compatible, and sealable hazardous waste container.[1][3]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Associated hazards (e.g., Toxic, Irritant) should also be clearly indicated on the label.[1]
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
Ensure the storage area is away from sources of ignition and incompatible materials.[3][4]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
The recommended disposal method for pyridine-containing compounds is controlled incineration at high temperatures (820 to 1,600 °C) in a facility equipped with afterburners and scrubbers to manage nitrogen oxide emissions.[2][5]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be splash-proof and conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in addition to goggles when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[3] Ensure gloves are inspected for integrity before each use. |
| Body Protection | Laboratory Coat or Apron | A long-sleeved, chemical-resistant lab coat or apron is required to protect against skin contact.[4] |
| Respiratory Protection | Dust Mask or Respirator | An N95-rated dust mask is the minimum requirement for handling the powdered form of this chemical.[3] In cases of poor ventilation or the potential for aerosol generation, a full-face respirator with appropriate cartridges should be used.[1] |
Operational Plan: Step-by-Step Handling Protocol
Follow this procedural guidance to minimize risk during the handling of this compound.
1. Engineering Controls Verification:
-
Ventilation: Always handle this compound in a well-ventilated area.[5][6] A certified chemical fume hood is the preferred engineering control.
-
Safety Stations: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[7][8]
2. Pre-Handling Preparation:
-
Donning PPE: Put on all required PPE as specified in the table above before entering the handling area.
-
Material Staging: Place all necessary equipment (spatulas, weighing paper, containers) within the fume hood to minimize movement and potential for spills.
3. Handling the Compound:
-
Weighing: If weighing the solid, do so within the fume hood or a ventilated balance enclosure to prevent inhalation of dust particles. Avoid creating dust clouds.[4]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is critical to environmental and personal safety.
-
Waste Collection: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a clearly labeled, sealed hazardous waste container.[5][7]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[6]
-
Disposal Vendor: All chemical waste must be disposed of through a licensed waste disposal company in accordance with local and national regulations.
Emergency Procedures
| Emergency Scenario | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][8] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][8] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[6] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[7] Collect the material into a suitable container for disposal.[7] |
Workflow for Safe Handling
References
- 1. echemi.com [echemi.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. leelinework.com [leelinework.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
